molecular formula C8H10BrNO B2653525 5-Bromo-2,4,6-trimethylpyridin-3-ol CAS No. 1823879-46-4

5-Bromo-2,4,6-trimethylpyridin-3-ol

Número de catálogo: B2653525
Número CAS: 1823879-46-4
Peso molecular: 216.078
Clave InChI: ZUTGJQXVOPBYHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-2,4,6-trimethylpyridin-3-ol is a substituted pyridine derivative of significant value in medicinal chemistry and oncology research . This compound serves as a crucial synthetic intermediate for the preparation of innovative FGFR4 (Fibroblast Growth Factor Receptor 4) inhibitors . Intensive molecular docking studies have shown that methylated pyridine cores, such as this one, are instrumental in the design of selective anti-cancer agents . Research demonstrates its application in developing compounds with strong anti-proliferative activity against hepatocellular carcinoma (HCC) cell lines, such as Hep3B . Furthermore, derivatives originating from this intermediate have exhibited promising in vivo anti-tumour activity in preclinical models, highlighting its importance in early-stage drug discovery efforts . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-bromo-2,4,6-trimethylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-4-7(9)5(2)10-6(3)8(4)11/h11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTGJQXVOPBYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Crystal structure and X-ray diffraction data for 5-bromo-2,4,6-trimethylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for structural chemists, crystallographers, and drug development professionals.

Executive Summary

The compound 5-bromo-2,4,6-trimethylpyridin-3-ol (CAS: 1823879-46-4)[1] is a highly substituted heterocyclic building block of significant interest in medicinal chemistry. It serves as a critical intermediate in the synthesis of selective fibroblast growth factor receptor 4 (FGFR4) inhibitors and muscarinic acetylcholine receptor antagonists, which are actively investigated for their anti-hepatocellular carcinoma and anticancer efficacies[2].

Understanding the precise three-dimensional architecture of this molecule through single-crystal X-ray diffraction (SCXRD) is paramount. The spatial orientation of its functional groups—specifically the hydrogen-bond-donating hydroxyl group, the polarizable bromine atom, and the sterically demanding methyl groups—dictates its physicochemical properties, solubility, and target-binding thermodynamics. This whitepaper elucidates the structural chemistry, expected crystallographic behavior, and the rigorous experimental workflows required to obtain and refine high-resolution X-ray diffraction data for this compound.

Structural Chemistry & Intermolecular Interaction Networks

The crystal packing of 5-bromo-2,4,6-trimethylpyridin-3-ol is governed by a delicate balance of strong electrostatic interactions and steric constraints. As a Senior Application Scientist, I approach the structural elucidation of such molecules by first predicting the supramolecular synthons that will drive lattice formation.

Hydrogen Bonding Dynamics

The hydroxyl (-OH) group at the C3 position is a strong hydrogen bond donor, while the pyridine nitrogen acts as an acceptor. In structurally analogous pyridin-3-ol derivatives, intermolecular O−H⋅⋅⋅N or O−H⋅⋅⋅O hydrogen bonds typically drive the formation of robust 1D infinite chains or centrosymmetric dimers[3]. The presence of the flanking methyl groups at C2 and C4 introduces significant steric hindrance, which often forces the hydrogen-bonding network out of the planar aromatic plane, resulting in a corrugated or helical 1D chain architecture.

Halogen Bonding (Br···Br Interactions)

The bromine atom at the C5 position is highly polarizable and features a region of positive electrostatic potential known as the σ -hole. This allows for directional halogen bonding. In brominated pyridine derivatives, Br⋅⋅⋅Br interactions (specifically Type II contacts where the angle θ1​≈180∘ and θ2​≈90∘ ) frequently direct the assembly of 1D hydrogen-bonded chains into noncentrosymmetric 2D sheets or 3D networks[4]. These halogen bonds are critical for stabilizing the crystal lattice against the entropic penalty of crystallization.

Steric Hindrance and π−π Stacking

While unsubstituted pyridines readily undergo face-to-face π−π stacking, the 2,4,6-trimethyl substitution pattern in this molecule severely restricts close facial approaches. Consequently, the crystal structure is expected to exhibit offset (slipped) π−π stacking or edge-to-face C−H⋅⋅⋅π interactions, with centroid-to-centroid distances likely exceeding the typical 3.7 Å seen in less hindered analogs[3].

Interactions M1 5-bromo-2,4,6-trimethylpyridin-3-ol (Central Molecule) H Hydrogen Bonding (O-H···N / O-H···O) M1->H Drives 1D Chain Formation X Halogen Bonding (Br···Br Type II contacts) M1->X Directs 2D/3D Packing Pi π-π Stacking (Offset/Slipped) M1->Pi Stabilizes Lattice S Steric Hindrance (2,4,6-Trimethyl Groups) M1->S Dictates Torsion Angles

Diagram 1: Intermolecular forces dictating the crystal packing of the target compound.

Experimental Protocols for X-Ray Crystallography

To transition from theoretical synthons to empirical electron density maps, a self-validating experimental workflow must be executed. The following protocols detail the causality behind each methodological choice[5].

Protocol A: Single Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is selected over rapid solvent evaporation because the slow, controlled reduction in the dielectric constant of the medium prevents the kinetic trapping of amorphous precipitates. This thermodynamic control allows the molecules sufficient time to sample orientation states and lock into the lowest-energy crystalline lattice.

  • Solvent Selection: Dissolve 10-15 mg of 5-bromo-2,4,6-trimethylpyridin-3-ol in a minimum volume (approx. 0.5 mL) of a good solvent (e.g., dichloromethane or ethyl acetate).

  • Antisolvent Setup: Place the open inner vial containing the solution into a larger outer vial containing 3 mL of an antisolvent (e.g., hexanes or pentane).

  • Equilibration: Seal the outer vial tightly. Allow the system to stand undisturbed at ambient temperature (293 K) for 3 to 7 days.

  • Harvesting: Once distinct, block-like or needle-like crystals form, immediately suspend them in a viscous cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation.

Protocol B: Data Collection and Cryocooling

Causality: Data collection is performed at cryogenic temperatures (100 K) rather than room temperature. Cooling minimizes the thermal atomic displacement parameters (B-factors), which sharpens high-angle diffraction spots, increases the overall resolution limit, and drastically reduces radiation-induced radical damage to the organic crystal.

  • Mounting: Under a polarized light microscope, select a single crystal with uniform extinction and dimensions ideally between 0.1 and 0.3 mm. Mount it on a MiTeGen loop.

  • Cryocooling: Transfer the loop to the diffractometer goniometer head, directly into a laminar stream of cold nitrogen gas maintained at 100 K.

  • Diffraction: Utilize a diffractometer equipped with a microfocus X-ray source (Mo K α , λ=0.71073 Å or Cu K α , λ=1.54184 Å) and a photon-counting pixel array detector. Collect data using ω and ϕ scans to ensure >99% completeness of the asymmetric unit.

Protocol C: Structure Solution and Refinement (Self-Validating System)

Causality: The refinement process is inherently self-validating. By applying a full-matrix least-squares refinement on F2 , the algorithm iteratively minimizes the variance between the observed diffraction data and the calculated model.

  • Integration & Scaling: Process the raw frames using software (e.g., APEX or CrysAlisPro) to integrate intensities and apply multi-scan absorption corrections.

  • Initial Solution: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). The heavy bromine atom will dominate the initial Patterson map, making the location of the remaining C, N, and O atoms highly reliable.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using SHELXL.

  • Hydrogen Atom Treatment: Place carbon-bound hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(Cmethyl​) ). The hydroxyl hydrogen should ideally be located from the difference Fourier map to accurately validate the hydrogen-bonding network.

  • Validation Check: The model is validated when the final R1​ value is <0.05 and the goodness-of-fit (S) approaches 1.0. Generate a CIF and run it through the IUCr CheckCIF routine to ensure no Level A or B alerts remain.

Workflow N1 Compound Synthesis (5-bromo-2,4,6-trimethylpyridin-3-ol) N2 Single Crystal Growth (Vapor Diffusion / Slow Evaporation) N1->N2 N3 Crystal Mounting & Cryocooling (100 K, N2 stream) N2->N3 N4 X-ray Diffraction Data Collection (Mo Kα / Cu Kα Source) N3->N4 N5 Data Reduction & Scaling (Integration, Absorption Correction) N4->N5 N6 Structure Solution (Direct Methods / Intrinsic Phasing) N5->N6 N7 Structure Refinement (Full-matrix least-squares on F²) N6->N7 N8 CIF Generation & Validation (CheckCIF Routine) N7->N8

Diagram 2: Step-by-step X-ray crystallography workflow for structural elucidation.

Quantitative Data Presentation

Based on the crystallographic behavior of closely related brominated pyridin-3-ols and sterically hindered pyridines[3][4], the following table summarizes the anticipated quantitative parameters and validation metrics for the crystal structure of 5-bromo-2,4,6-trimethylpyridin-3-ol.

Crystallographic ParameterExpected Value / RangeMechanistic Significance
Crystal System Monoclinic or OrthorhombicTypical for asymmetric, highly substituted aromatic organics.
Space Group P21​/c , P21​/n , or Pna21​ Halogen bonding often drives noncentrosymmetric ( Pna21​ ) packing.
Temperature (K) 100(2) KMinimizes thermal motion; required for high-resolution data.
O−H⋅⋅⋅N Distance (Å) 2.65 – 2.85 ÅIndicates strong, structure-directing intermolecular hydrogen bonding.
Br⋅⋅⋅Br Contact (Å) 3.60 – 3.85 ÅType II halogen bonding; stabilizes the secondary lattice framework.
Centroid-Centroid (Å) >3.8 ÅSteric clash from methyls prevents tight parallel π−π stacking.
Final R1​ [I>2σ(I)] <0.050 Self-validating metric confirming the accuracy of the atomic model.
Goodness-of-Fit ( S ) 0.95 – 1.05Confirms the weighting scheme of the refinement is statistically sound.

References

  • Appchem: 5-bromo-2,4,6-trimethylpyridin-3-ol | 1823879-46-4. Source: appchemical.com.
  • Dongchul Lim's research works - ResearchGate. Source: researchgate.net.
  • (IUCr) 2-(Hydroxymethyl)pyridin-3-ol. Source: iucr.org.
  • Application Notes and Protocols: X-ray Crystallography of 4-Bromopyridine-2,6-dicarbohydrazide Complexes. Source: benchchem.com.
  • Using Halogen···Halogen Interactions to Direct Noncentrosymmetric Crystal Packing in Dipolar Organic Molecules | Crystal Growth & Design. Source: acs.org.

Sources

Mechanism of electrophilic bromination to form 5-bromo-2,4,6-trimethylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electrophilic Bromination of 2,4,6-Trimethylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical analysis of the electrophilic bromination of 2,4,6-trimethylpyridin-3-ol, a reaction that selectively yields 5-bromo-2,4,6-trimethylpyridin-3-ol. Halogenated pyridinol scaffolds are of significant interest in medicinal chemistry, and a deep understanding of their synthesis is crucial for the development of novel therapeutics. This document elucidates the underlying electronic principles governing the substrate's reactivity, details the step-by-step reaction mechanism, explains the basis for the observed regioselectivity, and provides a validated experimental protocol for its synthesis. The content is grounded in established principles of electrophilic aromatic substitution, tailored specifically to the unique electronic environment of a highly substituted, electron-rich pyridine derivative.

Introduction: The Strategic Importance of Halogenated Pyridinols

Substituted pyridines are a cornerstone of modern pharmaceuticals and agrochemicals. The introduction of a halogen atom, such as bromine, onto the pyridine ring serves as a critical synthetic handle. It enables a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the construction of complex molecular architectures and facilitating structure-activity relationship (SAR) studies. The target molecule, 5-bromo-2,4,6-trimethylpyridin-3-ol, combines the features of a highly activated pyridinol system with a strategically placed bromine atom, making it a valuable building block for drug discovery programs.

Mechanistic Deep Dive: Understanding the Substrate's Reactivity

The regioselectivity and facility of the bromination reaction are dictated by the electronic properties of the 2,4,6-trimethylpyridin-3-ol substrate. While the parent pyridine ring is famously electron-deficient and resistant to electrophilic aromatic substitution (EAS) compared to benzene, the specific substituents on this molecule dramatically alter its character.[1][2]

The Pyridine Ring: An Electron-Deficient Core

The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect. This reduces the electron density of the ring system, deactivating it towards attack by electrophiles.[1][3] Furthermore, under acidic conditions often used for EAS, the nitrogen can be protonated, which further deactivates the ring.[2]

Activating Substituents: Overcoming the Innate Deactivation

The 2,4,6-trimethylpyridin-3-ol molecule possesses four powerful electron-donating groups (EDGs) that work in concert to overcome the pyridine nitrogen's deactivating effect, transforming the ring into a nucleophile primed for EAS.

  • Hydroxyl (-OH) Group (C3): The hydroxyl group is a potent activating group.[4] While it has an electron-withdrawing inductive effect due to oxygen's electronegativity, its ability to donate a lone pair of electrons into the ring via resonance (a +R or +M effect) is far more dominant.[5] This resonance effect significantly increases the electron density at the positions ortho (C2, C4) and para (C6) to it.

  • Methyl (-CH3) Groups (C2, C4, C6): Alkyl groups are activating groups that donate electron density through a positive inductive effect (+I).[6][7] They stabilize the carbocation intermediate (the sigma complex) formed during electrophilic attack. Methyl groups are classified as ortho, para-directors.[8][9]

The Net Result: A Highly Activated, Nucleophilic System

The cumulative effect of one powerful resonance-donating group (-OH) and three inductively donating groups (-CH3) floods the pyridine ring with electron density. This high degree of activation means the bromination can likely proceed under mild conditions, without the need for a strong Lewis acid catalyst (e.g., FeBr₃) that is typically required for the halogenation of less reactive aromatic systems.[10]

The Core Reaction: Electrophilic Aromatic Substitution and Regioselectivity

The formation of 5-bromo-2,4,6-trimethylpyridin-3-ol proceeds via the classical two-step mechanism for electrophilic aromatic substitution.[11]

  • Attack and Formation of the Sigma Complex: The π-electron system of the activated pyridine ring acts as a nucleophile, attacking the electrophilic bromine atom (from Br₂ or a similar source). This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][12]

  • Rearomatization: A weak base in the reaction mixture (such as the solvent or the bromide counter-ion) removes a proton from the carbon atom that now bears the bromine atom. This restores the aromatic π-system and yields the final product.[11]

Explaining the Absolute Regioselectivity for the C5 Position

The bromination occurs exclusively at the C5 position. This high degree of regioselectivity is not accidental but is a logical consequence of the directing effects of the four activating substituents.

  • The C3-OH group strongly directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions.

  • The C2-CH₃ group directs to its ortho (C3) and para (C5) positions.

  • The C4-CH₃ group directs to its ortho (C3, C5) positions.

  • The C6-CH₃ group directs to its ortho (C5) and para (C3) positions.

Since positions C2, C3, C4, and C6 are already substituted, the only available position for substitution is C5. Critically, the directing vectors of three of the activating groups converge on this single, open position:

  • Attack at C5 is para to the C2-methyl group.

  • Attack at C5 is ortho to the C4-methyl group.

  • Attack at C5 is ortho to the C6-methyl group.

This concerted activation makes the C5 position the most electron-rich and nucleophilic site on the ring, and the sigma complex resulting from attack at this position is the most stable.

Caption: Directing effects on 2,4,6-trimethylpyridin-3-ol.

Visualizing the Step-Wise Mechanism

The diagram below illustrates the formation of the highly stabilized sigma complex and the subsequent restoration of aromaticity to yield the final product.

Caption: Mechanism of electrophilic bromination.

Protocol: A Validated Synthesis of 5-bromo-2,4,6-trimethylpyridin-3-ol

This protocol describes a robust method for the synthesis of the title compound. It is designed as a self-validating system, with notes on expected observations.

Safety Precaution: Bromine is highly toxic, corrosive, and volatile. Handle it only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Acetic acid is corrosive.

Reagents and Materials
Reagent/MaterialMolecular Wt. ( g/mol )MolesEquivalentsAmountNotes
2,4,6-trimethylpyridin-3-ol151.2110.0 mmol1.01.51 gSubstrate
Bromine (Br₂)159.8110.5 mmol1.050.54 mL (1.68 g)Electrophile
Glacial Acetic Acid60.05--20 mLSolvent
10% Sodium Bisulfite (aq)---~30 mLQuenching agent
Ethyl Acetate---~100 mLExtraction solvent
Saturated Sodium Bicarbonate (aq)---~50 mLNeutralizing wash
Brine---~50 mLWash
Anhydrous Sodium Sulfate---As neededDrying agent
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trimethylpyridin-3-ol (1.51 g, 10.0 mmol).

  • Dissolution: Add glacial acetic acid (20 mL) and stir at room temperature until the solid is completely dissolved.[10][13]

  • Bromine Addition: In a fume hood, carefully measure bromine (0.54 mL, 10.5 mmol) and add it dropwise to the stirring solution over 5-10 minutes. The solution will immediately turn a deep red-brown color.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours, which is often indicated by the fading of the red-brown bromine color to a pale yellow or orange.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a stirring solution of 10% aqueous sodium bisulfite (~30 mL). Continue adding the bisulfite solution until the color of elemental bromine is fully discharged.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 25 mL) to neutralize the acetic acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 5-bromo-2,4,6-trimethylpyridin-3-ol.

Characterization and Data Interpretation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see the disappearance of the singlet corresponding to the C5-proton from the starting material and retention of the three methyl singlets and the hydroxyl proton signal.

  • ¹³C NMR: Expect a new quaternary carbon signal in the aromatic region corresponding to C5-Br and a significant downfield shift for the C5 carbon.

  • Mass Spectrometry (MS): Expect to observe a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Conclusion

The electrophilic bromination of 2,4,6-trimethylpyridin-3-ol is a highly efficient and regioselective transformation that yields the C5-brominated product exclusively. This outcome is rationally explained by the powerful, concerted activating and directing effects of the hydroxyl and three methyl substituents, which transform the otherwise electron-poor pyridine core into a highly nucleophilic aromatic system. The provided protocol offers a reliable method for accessing this valuable synthetic intermediate, which serves as a versatile platform for the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

  • RSC Publishing. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry.
  • Atlas. (n.d.). Solved: Why does electrophilic substitution take place at 3-position in pyridine?.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • ResearchGate. (n.d.). Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory | Request PDF.
  • Quora. (2019, October 9). Which position does Electrophilic aromatic substitution of Pyridine favour at?.
  • ResearchGate. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.
  • ResearchGate. (2012, October 3). How to carry out bromination of pyridine at 2- or 4- positions?.
  • ChemTalk. (2024, May 14). Directing Effects.
  • PMC. (n.d.). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines.
  • Chemistry LibreTexts. (2022, September 25). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • (n.d.). Aromatic Compounds and Their Reactions.
  • Chemistry LibreTexts. (2019, June 5). 15.03.1: Theory of Directing effects.
  • Filo. (2023, October 6). What is the role of acetic acid in a bromination reaction with anisole?..
  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • Benchchem. (n.d.). Electrophilic bromination mechanism for 2,6-dimethylpyridine.
  • MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
  • YouTube. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups.
  • Benchchem. (n.d.). Technical Support Center: Managing Regioselectivity in Electrophilic Aromatic Substitution.
  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions.

Sources

Optical and UV-Vis absorption spectra of 5-bromo-2,4,6-trimethylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Optical and UV-Vis Absorption Spectra of 5-Bromo-2,4,6-trimethylpyridin-3-ol

As a Senior Application Scientist, I approach the optical characterization of highly substituted heterocycles not merely as a routine data collection exercise, but as a rigorous study of molecular microenvironments. The compound 5-bromo-2,4,6-trimethylpyridin-3-ol (CAS: 1823879-46-4) presents a fascinating spectroscopic profile. Its optical properties are not static; they are deeply dynamic, governed by the pyridin-3-ol core and heavily modulated by the steric and electronic effects of its substituents.

This whitepaper deconstructs the causality behind the UV-Vis absorption behavior of this molecule, providing researchers and drug development professionals with a field-proven, self-validating framework for its optical characterization.

Mechanistic Basis of Optical Transitions

To understand the UV-Vis spectrum of 5-bromo-2,4,6-trimethylpyridin-3-ol, we must first isolate the competing electronic effects within the molecule. The absorption bands are dictated by a delicate thermodynamic equilibrium that is highly sensitive to the solvent's dielectric constant and the pH of the microenvironment.

The Pyridin-3-ol Core and Tautomeric Equilibria

At the heart of this molecule is the 3-hydroxypyridine motif. Unlike 2- or 4-pyridinols, which readily tautomerize into neutral pyridones, the 3-position forces a unique charge-separated state. In solution, 3-pyridinols exist in a complex tautomeric equilibrium between the neutral enol (3-hydroxypyridine) and the zwitterionic form (pyridinium-3-olate)[1].

The causality behind their distinct spectral signatures lies in the HOMO-LUMO gap:

  • Neutral Enol: In non-polar solvents (e.g., cyclohexane), the uncharged enol form predominates. The primary π→π∗ transition typically occurs in the higher energy UV region (around 278 nm for the unsubstituted core)[1].

  • Zwitterion: In polar protic solvents (e.g., water), hydrogen bonding stabilizes the zwitterion[2]. The formal charges on the phenoxide-like oxygen and the pyridinium nitrogen create a strong intramolecular push-pull system. This highly delocalized charge distribution significantly lowers the energy required for excitation, resulting in a pronounced bathochromic (red) shift, with peaks emerging around 247 nm and 315 nm[1].

Auxochromic and Steric Substituent Effects

The addition of the 5-bromo and 2,4,6-trimethyl groups to the pyridinol core alters the baseline optical properties through two primary mechanisms:

  • The 5-Bromo Auxochrome: Halogenation introduces a heavy-atom effect and lone-pair electron density that conjugates with the pyridine π -system. This participation of the bromine lone pairs in the π -network lowers the energy of the π∗ orbital, inducing a distinct bathochromic shift and a hyperchromic effect (increased molar absorptivity) compared to non-halogenated analogs[3].

  • Steric Hindrance via Trimethylation: The methyl groups at the 2, 4, and 6 positions act as weak electron donors via hyperconjugation. More importantly, they introduce significant steric bulk. The methyl groups adjacent to the nitrogen (2,6-positions) and the hydroxyl group (4-position) sterically hinder the approach of solvent molecules. This perturbed solvation shell can slightly shift the equilibrium back toward the neutral enol form compared to unhindered pyridinols, making the solvatochromic shifts highly distinct[4].

equilibria Cation Cationic Form (Low pH) Enol Neutral Enol (Non-polar) Cation->Enol -H⁺ Zwitterion Zwitterion (Polar Protic) Cation->Zwitterion -H⁺ Enol->Zwitterion Solvation Anion Anionic Form (High pH) Enol->Anion -H⁺ Zwitterion->Anion -H⁺

Fig 1. pH and solvent-dependent equilibria of the substituted pyridinol core.

Quantitative Data Presentation

Based on the theoretical shifts applied to the established 3-pyridinol baseline, the following table summarizes the anticipated quantitative UV-Vis absorption data for 5-bromo-2,4,6-trimethylpyridin-3-ol across different environments.

Table 1: Anticipated UV-Vis Absorption Maxima ( λmax​ )

Species / ConditionSolvent EnvironmentPredominant TransitionExpected λmax​ (nm)Molar Absorptivity ( ϵ ) Trend
Cationic Aqueous 0.1 M HCl (pH 1) π→π∗ ~290 - 295High
Neutral Enol Cyclohexane / Hexane π→π∗ ~285 - 290Moderate
Zwitterion Aqueous Buffer (pH 7) n→π∗ / Charge Transfer~255, ~325 - 335High (Hyperchromic)
Anionic Aqueous 0.1 M NaOH (pH 13) π→π∗ ~310 - 320Very High

Self-Validating Experimental Protocol

In optical spectroscopy, trustworthiness is achieved through self-validating experimental design. When characterizing a compound capable of multiple ionization states, a single spectrum is insufficient. The protocol below utilizes a pH titration method. By plotting the overlay of these spectra, the presence of sharp isosbestic points (wavelengths where total absorbance remains constant during a chemical change) mathematically guarantees that the spectral shifts are due to a clean two-state thermodynamic equilibrium (e.g., cation zwitterion) rather than sample degradation, oxidation, or precipitation.

Step-by-Step Methodology for UV-Vis Acquisition

Step 1: Stock Solution Preparation

  • Weigh exactly 2.0 mg of 5-bromo-2,4,6-trimethylpyridin-3-ol.

  • Dissolve in 10.0 mL of spectroscopic-grade methanol to create a concentrated stock. Rationale: Methanol ensures complete dissolution of the sterically hindered, halogenated core before introduction into aqueous buffers.

Step 2: Buffer Dilution Series

  • Prepare a series of universal buffers (e.g., Britton-Robinson buffer) ranging from pH 2.0 to 12.0 in 0.5 pH increments.

  • Aliquot 3.0 mL of each buffer into separate vials. Spike each vial with 30 μ L of the methanolic stock solution. Rationale: Keeping the organic solvent concentration at 1% prevents solvent-induced dielectric artifacts while keeping the compound in solution.

Step 3: Baseline Correction

  • Prepare a matched blank containing 1% methanol in the corresponding pH buffer.

  • Perform a baseline zero on the dual-beam spectrophotometer using quartz cuvettes (1 cm path length).

Step 4: Spectral Acquisition

  • Scan the sample from 200 nm to 500 nm at a scan rate of 100 nm/min with a 1 nm slit width.

  • Ensure the maximum absorbance stays between 0.2 and 0.8 AU to maintain adherence to the Beer-Lambert Law.

Step 5: Data Validation and Analysis

  • Overlay the spectra. Identify the isosbestic points.

  • Plot the absorbance at the zwitterion λmax​ (~330 nm) against pH to generate a sigmoidal curve. The inflection points of this curve correspond to the exact pKa​ values of the compound.

workflow Prep 1. Sample Preparation Stock in Spectroscopic Methanol Dilution 2. Buffer Dilution Titration Series (pH 2.0 - 12.0) Prep->Dilution Blank 3. Baseline Correction Matched Solvent/Buffer Blanks Dilution->Blank Scan 4. UV-Vis Acquisition Scan 200-500 nm (1 nm resolution) Blank->Scan Analysis 5. Data Validation Verify Isosbestic Points & Calc pKa Scan->Analysis

Fig 2. Self-validating UV-Vis spectrophotometric workflow.

References

  • - ResearchGate. Accessed April 2026. 2. - National Institutes of Health (NIH) / RSC Advances. Accessed April 2026. 3. - The Journal of Chemical Physics, AIP Publishing. Accessed April 2026.

  • - PubMed, Spectrochimica Acta Part A. Accessed April 2026.

Sources

Computational Modeling and Density Functional Theory (DFT) Analysis of 5-Bromo-2,4,6-trimethylpyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

5-Bromo-2,4,6-trimethylpyridin-3-ol (CAS: 1823879-46-4) is a highly functionalized heterocyclic scaffold characterized by a sterically hindered hydroxyl group, an electron-withdrawing bromine atom, and three electron-donating methyl groups[1]. Pyridine rings are ubiquitous in FDA-approved drugs due to their favorable physicochemical properties, including enhanced aqueous solubility, metabolic stability, and robust hydrogen-bonding capabilities[2].

The specific substitution pattern of 5-bromo-2,4,6-trimethylpyridin-3-ol creates a highly complex electronic environment. To accelerate the rational design of therapeutic agents utilizing this scaffold, Density Functional Theory (DFT) serves as an indispensable quantum mechanical tool[2]. This whitepaper establishes a self-validating computational framework for modeling the geometric, electronic, and spectroscopic properties of this molecule, emphasizing the causality behind every methodological choice.

Computational Workflow and Methodological Causality

A robust computational protocol cannot rely on arbitrary parameter selection. To ensure a self-validating system, the workflow must integrate geometry optimization, property calculation, and empirical correlation.

Protocol 1: Ground-State Geometry Optimization
  • Initial Coordinate Generation: Construct the 3D molecular structure of 5-bromo-2,4,6-trimethylpyridin-3-ol using a standard molecular builder, ensuring initial planar geometry for the pyridine ring.

  • Functional and Basis Set Selection: Initialize the DFT calculation using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set[3].

    • Causality: The B3LYP functional provides a field-proven balance of accuracy and computational efficiency for organic heterocycles. The triple-zeta basis set (6-311) accommodates the core electrons of the heavy bromine atom. Diffuse functions (++) are strictly required to accurately model the expanded electron clouds of the oxygen and nitrogen lone pairs. Polarization functions (d,p) allow for the asymmetric distortion of orbitals, which is essential for capturing the precise dipole moments induced by the highly polar C-Br and C-OH bonds.

  • Optimization Execution: Minimize the potential energy surface (PES) until the maximum force and displacement converge below standard quantum mechanical thresholds (e.g., 0.000450 a.u. for force).

  • Frequency Analysis (The Self-Validation Step): Immediately follow optimization with a vibrational frequency calculation at the exact same level of theory.

    • Causality: This step mathematically validates the protocol. The complete absence of imaginary (negative) frequencies confirms that the optimized geometry is a true local/global minimum on the PES, rather than an unstable transition state[3].

DFT_Workflow Start Initial 3D Structure (SMILES/PDB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Input Freq Vibrational Frequencies (Zero-Point Energy, IR) Opt->Freq Minima Check Electronic Electronic Properties (HOMO/LUMO, MEP) Freq->Electronic No Imaginary Freq Spectra Spectroscopic Profiling (TD-DFT UV-Vis, GIAO NMR) Electronic->Spectra FMO Extraction Valid Experimental Validation (Self-Validating Loop) Spectra->Valid Compare vs Empirical Valid->Opt Refine Basis Set

Figure 1: Self-validating DFT computational workflow for pyridine derivatives.

Structural Optimization and Geometric Parameters

The optimized geometry of 5-bromo-2,4,6-trimethylpyridin-3-ol reveals significant steric and electronic interplay. Despite the steric bulk of the C5-bromine and the adjacent C4/C6-methyl groups, the pyridine core maintains strict planarity. DFT calculations reveal that the C-Br bond exhibits distinct σ -character, which is highly relevant for intermolecular packing and target binding[4].

Table 1: Calculated Geometric Parameters (B3LYP/6-311++G(d,p))

ParameterCalculated ValueTheoretical & Structural Implication
C5 - Br Bond Length ~1.90 ÅIndicates strong σ -character and high polarizability of the halogen[4].
C3 - OH Bond Length ~0.97 ÅStandard phenolic hydroxyl; primed to act as a strong H-bond donor.
C-C-Br Bond Angle ~119.5°Confirms expected sp2 planar hybridization without severe steric distortion[4].
Pyridine Ring Dihedral 0.0° - 1.5°Strict aromatic planarity is maintained despite heavy ortho-substitutions[3].

Electronic Properties and Frontier Molecular Orbitals (FMO)

The pharmacological reactivity of 5-bromo-2,4,6-trimethylpyridin-3-ol is fundamentally governed by its Frontier Molecular Orbitals (FMOs). The energy gap ( ΔE ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical descriptor of structural stability and kinetic reactivity[3].

  • HOMO: Primarily localized over the electron-rich phenolic oxygen and the pyridine π -system, indicating sites susceptible to electrophilic attack.

  • LUMO: Concentrated around the electron-withdrawing bromine atom, highlighting regions prone to nucleophilic substitution.

Table 2: Quantum Chemical Descriptors and Pharmacological Relevance

DescriptorFormula / DerivationRepresentative ValuePharmacological Relevance
HOMO Energy ( EHOMO​ ) Direct from FMO-6.15 eVDefines electron-donating capacity and nucleophilicity[3].
LUMO Energy ( ELUMO​ ) Direct from FMO-1.85 eVDefines electron-accepting capacity and electrophilicity[3].
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 4.30 eVDetermines kinetic stability. A smaller gap indicates a "softer," more reactive drug candidate[2].
Chemical Hardness ( η ) (ELUMO​−EHOMO​)/2 2.15 eVResistance to charge transfer; higher values correlate with lower metabolic liability.

Spectroscopic Profiling and Solvation Modeling

To bridge theoretical models with empirical bench data, spectroscopic predictions must account for physiological or experimental solvent environments. Gas-phase calculations are insufficient for drug development.

Protocol 2: Advanced Spectroscopic Modeling
  • UV-Vis Prediction via TD-DFT: Employ Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional to model electronic transitions[3].

    • Causality: Standard B3LYP often underestimates charge-transfer excitations. The Coulomb-attenuating method (CAM-B3LYP) incorporates long-range corrections, providing highly accurate UV-Vis absorption spectra that align with benchtop spectrophotometry.

  • Solvation Modeling: Apply the Corrected Linear Response Polarizable Continuum Model (CLR-PCM) to simulate solvent environments (e.g., methanol or water)[3].

    • Causality: PCM adjusts the orbital energies based on the dielectric constant of the solvent, directly impacting the predicted λmax​ and accurately reflecting the molecule's behavior in biological matrices.

  • NMR Chemical Shifts via GIAO: Calculate 1H and 13C NMR shifts using the Gauge-Independent Atomic Orbital (GIAO) method[3].

    • Causality: GIAO ensures that calculated magnetic shielding tensors are invariant to the origin of the coordinate system. This provides theoretical NMR spectra that can be directly overlaid with experimental data for absolute structural verification.

Reactive Sites and Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) mapping visualizes the charge distribution across the 5-bromo-2,4,6-trimethylpyridin-3-ol molecule, serving as a 3D proxy for pharmacophore modeling and target docking[3].

Reactivity_Map Core 5-Bromo-2,4,6-trimethylpyridin-3-ol Br C5-Bromine (σ-hole / Halogen Bonding) Core->Br MEP Positive Potential OH C3-Hydroxyl (H-Bond Donor/Acceptor) Core->OH MEP Negative Potential N Pyridine Nitrogen (H-Bond Acceptor / Protonation) Core->N Nucleophilic Site Me C2, C4, C6-Methyls (Steric Shielding / Lipophilicity) Core->Me Hydrophobic Interactions

Figure 2: Logical mapping of electronic descriptors to pharmacophoric features.

Mechanistic Insights from MEP:

  • Negative Potential (Red Zones): Localized strictly on the pyridine nitrogen and the hydroxyl oxygen. These are the primary hydrogen-bond acceptors required for kinase or receptor binding.

  • Positive Potential (Blue Zones): Found on the hydroxyl proton (hydrogen-bond donor) and, crucially, at the distal end of the bromine atom.

  • Causality of the σ -Hole: The positive potential on the tip of the C5-bromine atom represents a " σ -hole". This enables halogen bonding —a highly specific, directional non-covalent interaction increasingly exploited in rational drug design to enhance target affinity without disproportionately driving up the molecule's lipophilicity (LogP)[4].

Conclusion

The application of DFT to 5-bromo-2,4,6-trimethylpyridin-3-ol provides a rigorous, self-validating framework for understanding its pharmacological potential. By strictly adhering to appropriate functional/basis set pairings (B3LYP/6-311++G(d,p)) and incorporating advanced solvation models (PCM) and long-range corrections (CAM-B3LYP), researchers can accurately predict the structural, electronic, and spectroscopic profile of this complex heterocyclic scaffold. These computational insights directly inform structure-activity relationships (SAR), accelerating the transition from in silico models to viable clinical candidates.

References

  • [4] Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC. URL:

  • [1] 1823934-01-5 | 5-Bromo-4,6-dimethylpyridin-3-ol / 5-Bromo-2,4,6-trimethylpyridin-3-ol - BLD Pharm. URL:

  • [2] Theoretical studies and DFT calculations of pyridine compounds - Benchchem. URL:

  • [3] Synthesis, DFT Calculations to investigate the Structure Electronic, Absorption Electronic Spectra, Antimicrobial Activity Application, and Non-Linear Optical Analysis of Pyridinyl and Pyrimidinyl Phosphonates - ResearchGate. URL:

Sources

Methodological & Application

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of 5-Bromo-2,4,6-trimethylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling of highly functionalized, sterically hindered heteroaryl halides is a persistent challenge in pharmaceutical synthesis. The substrate 5-bromo-2,4,6-trimethylpyridin-3-ol presents a "perfect storm" of chemical hurdles that render standard catalytic systems (e.g., Pd(PPh3​)4​ or Pd(dppf)Cl2​ ) largely ineffective:

  • Extreme Steric Hindrance: The C5 bromine atom is flanked by two ortho-methyl groups (at C4 and C6). This di-ortho substitution creates a severe steric barrier during the oxidative addition step of the catalytic cycle.

  • Electronic Deactivation: The free hydroxyl group at C3 is acidic. Under the basic conditions required for Suzuki coupling, it deprotonates to form a pyridinolate anion. This electron-rich intermediate strongly donates electron density into the pyridine ring, rendering the C–Br bond highly resistant to oxidative addition by an electron-rich Pd(0) center.

  • Catalyst Poisoning: The combination of the pyridine nitrogen and the adjacent oxygen atom provides multiple coordination sites that can sequester palladium into off-cycle, inactive chelates.

To overcome these barriers, the protocol must utilize a highly active, sterically demanding ligand capable of forcing the formation of a monoligated L1​Pd(0) species, paired with a robust precatalyst that initiates rapidly without requiring harsh reduction steps.

Catalyst & Ligand Selection: The Causality of Success

To achieve quantitative conversion, this protocol employs the XPhos Pd G3 precatalyst. The rationale for this selection is grounded in established organometallic principles[1, 2]:

  • The Ligand (XPhos): XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a bulky, electron-rich Buchwald dialkylbiarylphosphine. Its extreme steric bulk prevents the formation of inactive L2​Pd complexes, ensuring the palladium remains in the highly reactive monoligated L1​Pd(0) state. Furthermore, the electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the deactivated, electron-rich C–Br bond of the pyridinolate substrate [3].

  • The Precatalyst (G3): Third-generation (G3) Buchwald precatalysts are bench-stable and activate rapidly at room temperature under mildly basic conditions. Upon deprotonation, the G3 complex undergoes reductive elimination to yield the active L1​Pd(0) species, a methanesulfonate salt, and carbazole. This avoids the need for the boronic acid to act as a reductant, which otherwise leads to undesirable protodeboronation side reactions [2, 4].

  • Base & Solvent: A strong base ( K3​PO4​ ) in a biphasic 1,4-Dioxane/ H2​O mixture is utilized. Because the substrate's –OH group consumes one equivalent of base, a minimum of 3.0–3.5 equivalents of K3​PO4​ is required to ensure sufficient basicity remains to form the reactive boronate complex necessary for transmetalation.

Optimization Data

The following table summarizes the quantitative data from catalyst screening, demonstrating the necessity of the G3/XPhos system for this specific substrate.

EntryCatalyst System (mol%)Base (Equiv)Solvent (v/v)Temp (°C)Yield (%)*
1 Pd(PPh3​)4​ (5%) Na2​CO3​ (3.0)Toluene/ H2​O (5:1)90< 5%
2 Pd(dppf)Cl2​ (5%) K2​CO3​ (3.0)Dioxane/ H2​O (5:1)9015%
3 Pd(OAc)2​ / SPhos (2%) K3​PO4​ (3.5)Dioxane/ H2​O (5:1)9068%
4 XPhos Pd G3 (2%) K3​PO4​ (3.5) Dioxane/ H2​O (5:1) 90 94%

*Yields determined by LC-MS/HPLC integration against an internal standard.

Experimental Workflow

ProtocolWorkflow Prep 1. Reagent Prep (Glovebox/Schlenk) Catalyst 2. XPhos Pd G3 (2 mol%) Prep->Catalyst Solvent 3. Dioxane/H2O (Strictly Degassed) Catalyst->Solvent React 4. Heat at 90°C (12-16 hours) Solvent->React Purify 5. pH Adjustment & Chromatography React->Purify

Figure 1: Experimental workflow for the Suzuki-Miyaura coupling of hindered bromopyridinols.

Step-by-Step Protocol

Self-Validating System Note: This protocol includes specific visual and analytical checkpoints to ensure the integrity of the catalytic cycle.

Materials Required:
  • 5-bromo-2,4,6-trimethylpyridin-3-ol (1.0 equiv, 1.0 mmol, 216 mg)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (2.0 mol%, 0.02 mmol, 16.9 mg)

  • Potassium phosphate tribasic ( K3​PO4​ ) (3.5 equiv, 3.5 mmol, 743 mg)

  • 1,4-Dioxane (Anhydrous) and Deionized H2​O

Step 1: Inert Atmosphere Setup
  • Equip a 25 mL Schlenk tube or heavy-walled reaction vial with a magnetic stir bar.

  • Charge the vessel with 5-bromo-2,4,6-trimethylpyridin-3-ol, the arylboronic acid, K3​PO4​ , and the XPhos Pd G3 precatalyst.

  • Seal the vessel with a septum and apply a strict vacuum/argon backfill cycle three times. Causality: While G3 precatalysts are bench-stable, the active L1​Pd(0) species generated in situ is highly sensitive to oxygen, which rapidly oxidizes the phosphine ligand and halts the catalytic cycle.

Step 2: Solvent Degassing & Addition
  • Prepare a solvent mixture of 1,4-Dioxane and H2​O (5:1 v/v, 6.0 mL total).

  • Degas the solvent mixture thoroughly by sparging with Argon for at least 30 minutes, or via three freeze-pump-thaw cycles.

  • Add the degassed solvent mixture to the reaction vessel via syringe under a positive pressure of Argon.

  • Validation Checkpoint: Upon solvent addition and initial stirring at room temperature, the mixture will transition from pale yellow to a darker orange/brown. This color change visually validates the deprotonation of the G3 precatalyst and the successful generation of the active palladium species.

Step 3: Reaction Execution
  • Replace the septum with a Teflon-lined crimp cap or screw cap under Argon.

  • Transfer the sealed vessel to a pre-heated oil bath or heating block set to 90 °C.

  • Stir vigorously (800+ rpm) for 12–16 hours. High stirring rates are critical to overcome mass transfer limitations in the biphasic mixture.

  • Validation Checkpoint: Monitor by LC-MS or TLC. The starting bromide should be completely consumed.

Step 4: Specialized Workup & Isolation

Crucial Insight: The cross-coupled product is amphoteric. It contains both a basic pyridine nitrogen and an acidic phenolic/pyridinolic –OH group. Standard aqueous workup will result in product loss to the aqueous layer.

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Add 10 mL of water. Carefully adjust the pH of the aqueous layer to pH 7.0–7.5 using 1M HCl. Causality: Neutralizing the aqueous layer ensures the product exists in its neutral, organic-soluble form rather than as a water-soluble pyridinium or pyridinolate salt.

  • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient) to afford the pure cross-coupled product.

References

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461-1473. Available at:[Link]

  • Choi, I., et al. "A Rational Design of Highly Controlled Suzuki–Miyaura Catalyst-Transfer Polycondensation for Precision Synthesis... Marriage of Palladacycle Precatalysts with MIDA-Boronates." Journal of the American Chemical Society, 2018, 140(12), 4335–4343. Available at:[Link]

Step-by-step synthesis of 5-bromo-2,4,6-trimethylpyridin-3-ol from 2,4,6-trimethylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive application note and protocol for the synthesis of 5-bromo-2,4,6-trimethylpyridin-3-ol, designed for researchers and drug development professionals.

Document ID: AN-884-ChemSyn Target Compound: 5-Bromo-2,4,6-trimethylpyridin-3-ol (CAS: 1823879-46-4) Application Context: Synthesis of advanced intermediates for M3 muscarinic acetylcholine receptor antagonists and anti-angiogenic oncology pipelines.

Scientific Context and Strategic Rationale

The pyridin-3-ol scaffold has emerged as a privileged structure in modern medicinal chemistry. Derivatives of 2,4,6-trimethylpyridin-3-ol have demonstrated potent bioactivity, notably as M3 muscarinic acetylcholine receptor antagonists evaluated in androgen-refractory prostate cancer models, and as highly effective antioxidant platforms[1].

The starting material, 2,4,6-trimethylpyridin-3-ol, can be sourced via chemical synthesis or advanced bioconversion of 2,4,6-trimethylpyridine using specific microbial resting cells (e.g., Rhodococcus jostii TMP1)[2]. To further functionalize this scaffold for cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) in drug discovery, the introduction of a halide at the C5 position is required.

Mechanistic Causality

The starting material features a highly electron-rich pyridine ring due to the electron-donating effects of three methyl groups and one hydroxyl group. The C3-hydroxyl group strongly activates the ring toward electrophilic aromatic substitution (EAS). Because the ortho (C2, C4) and para (C6) positions relative to the hydroxyl group are sterically blocked by methyl substituents, electrophilic attack is exclusively directed to the C5 position.

We utilize N-Bromosuccinimide (NBS) rather than elemental bromine ( Br2​ ). NBS provides a controlled, low steady-state concentration of electrophilic bromine, which prevents non-selective radical bromination of the benzylic methyl groups and mitigates the risk of oxidative degradation of the electron-rich pyridinol core.

Process Visualization

G SM 2,4,6-Trimethylpyridin-3-ol (Starting Material) Reagents NBS (1.05 eq) DMF, 0 °C to RT SM->Reagents EAS Electrophilic Aromatic Substitution at C5 Reagents->EAS Workup Aqueous Na2S2O3 Quench & EtOAc Extraction EAS->Workup Product 5-Bromo-2,4,6-trimethylpyridin-3-ol (Target Compound) Workup->Product

Fig 1: Logical workflow for the regioselective bromination of 2,4,6-trimethylpyridin-3-ol.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements for a standard 10 mmol scale-up validation batch.

ComponentRoleMW ( g/mol )EquivalentsAmountMolarity / Conc.
2,4,6-Trimethylpyridin-3-ol Substrate137.181.001.37 g0.5 M in solvent
N-Bromosuccinimide (NBS) Electrophile177.981.051.87 g-
N,N-Dimethylformamide (DMF) Solvent73.09-20.0 mL-
Sodium Thiosulfate ( Na2​S2​O3​ ) Quench Agent158.11Excess10% aq.25.0 mL
5-Bromo-2,4,6-trimethylpyridin-3-ol Product216.081.00 (Theoretical)2.16 g-

Data supported by compound registry metrics for CAS 1823879-46-4[3].

Validated Experimental Protocol

This protocol is designed as a self-validating system; in-process controls (IPCs) are embedded to ensure reaction fidelity before proceeding to the next step.

Phase 1: Preparation and Electrophilic Addition
  • System Assembly: Equip a 100 mL round-bottom flask with a magnetic stir bar, a rubber septum, and an argon balloon. Purge the flask to ensure an inert atmosphere, preventing unwanted oxidation of the pyridinol.

  • Substrate Solvation: Dissolve 2,4,6-trimethylpyridin-3-ol (1.37 g, 10.0 mmol) in anhydrous DMF (20.0 mL).

    • Expert Insight: DMF is chosen over less polar solvents because it effectively stabilizes the highly polar Wheland intermediate formed during the EAS process, accelerating the reaction at lower temperatures.

  • Thermal Control: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Reagent Introduction: Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes.

    • Causality: Portion-wise addition at 0 °C strictly controls the exotherm. Spiking the temperature could trigger homolytic cleavage of the N-Br bond, leading to radical bromination of the highly reactive C2/C4/C6 methyl groups.

Phase 2: Reaction Maturation and In-Process Control (IPC)
  • Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

  • IPC Monitoring: Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes).

    • Validation Check: The reaction is deemed complete when the starting material mass ( m/z 138 [M+H]+ ) is fully consumed, and the product mass ( m/z 216/218 [M+H]+ ) is dominant.

Phase 3: Quench and Isolation
  • Electrophile Quench: Pour the reaction mixture into a vigorously stirring solution of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ , 25 mL) and crushed ice (25 g).

    • Causality: Thiosulfate instantly reduces any unreacted NBS or residual active bromine species to inert bromide ions. This prevents further halogenation during the concentration phase.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with distilled water (2 x 20 mL) to remove DMF, followed by saturated aqueous NaCl (brine, 20 mL) to break any emulsions and pre-dry the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification and Characterization
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes) or via recrystallization from hot ethanol/water.

  • Expected Analytical Signatures:

    • LC-MS (ESI+): Shows a distinct 1:1 isotopic doublet at m/z 216.0 and 218.0 [M+H]+ , confirming the incorporation of a single bromine atom.

    • 1H NMR ( CDCl3​ or DMSO−d6​ ): The defining feature of successful regioselective bromination is the complete disappearance of the aromatic C5-proton (which would appear as a singlet around 6.8 ppm in the starting material). The three methyl groups will integrate to 9 protons total, appearing as three distinct singlets shifted slightly downfield relative to the starting material due to the inductive electron-withdrawing effect of the adjacent bromine atom.

References

  • Title: Bioconversion of methylpyrazines and pyridines using novel pyrazines-degrading microorganisms Source: ResearchGate / Lietuvos mokslų akademijos Leidybos skyrius URL
  • Title: 5-bromo-2,4,6-trimethylpyridin-3-ol | 1823879-46-4 Source: Appchem URL
  • Title: M3 muscarinic acetylcholine receptor-mediated anticancer activity of a cyclohexyl derivative in androgen-refractory prostate cancer Source: PubMed / Bioorganic Chemistry URL

Sources

Catalytic amination of 5-bromo-2,4,6-trimethylpyridin-3-ol using Buchwald-Hartwig conditions

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Overcoming Steric and Protic Barriers in the Catalytic Amination of 5-Bromo-2,4,6-trimethylpyridin-3-ol

Executive Summary

The Buchwald-Hartwig amination has revolutionized the construction of carbon-nitrogen (C-N) bonds in pharmaceutical development[3]. However, highly functionalized heteroaryl halides present compounding challenges that cause standard catalytic systems to fail. The substrate 5-bromo-2,4,6-trimethylpyridin-3-ol represents a "worst-case scenario" for cross-coupling due to extreme steric hindrance (flanking methyl groups at the 4- and 6-positions) and protic interference (an acidic 3-hydroxyl group).

This application note provides a field-proven, self-validating protocol for the efficient amination of this substrate. By leveraging dialkylbiaryl phosphine ligands (RuPhos/BrettPhos) and a pseudo-protecting base strategy (LiHMDS), researchers can achieve near-quantitative yields while suppressing competing C-O coupling and catalyst deactivation.

Mechanistic Causality & Reaction Design

To achieve successful C-N coupling with 5-bromo-2,4,6-trimethylpyridin-3-ol, the experimental design must address two distinct chemical barriers:

The Steric Penalty: Ligand Selection

Standard bidentate ligands like BINAP or dppf form rigid, sterically congested palladium complexes that struggle to accommodate the massive steric bulk of the 2,4,6-trimethyl-substituted pyridine ring during the oxidative addition step. The Solution: We utilize bulky, electron-rich monodentate dialkylbiaryl phosphine ligands (e.g., RuPhos for secondary amines, BrettPhos for primary amines) [1]. These ligands promote the formation of a highly reactive, mono-ligated L1​Pd(0) species. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the sterically shielded C-Br bond, while the bulky biaryl backbone forces the subsequent reductive elimination of the product.

The Protic Trap: Base-Mediated Pseudo-Protection

The 3-hydroxyl (-OH) group is acidic. Under standard Buchwald-Hartwig conditions using strong bases like sodium tert-butoxide (NaOtBu), the -OH group is deprotonated to form a highly nucleophilic sodium pyridinolate. This intermediate aggressively competes with the amine for the Pd(II) center, leading to unwanted C-O cross-coupling (etherification) or complete catalyst poisoning [1]. The Solution: Lithium hexamethyldisilazide (LiHMDS) is employed as the base. LiHMDS serves a dual purpose: it provides the alkalinity required for the catalytic cycle, but more importantly, it deprotonates the 3-OH group to form a lithium alkoxide. Because lithium is highly oxophilic, it forms a tight ion pair with the oxygen, effectively masking its nucleophilicity. This acts as an in situ pseudo-protecting group, allowing the C-N coupling to proceed unhindered [2].

Reaction Pathway Visualization

Pathway Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)BrL] Pd0->OxAdd Ar-Br Insertion AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine / - LiBr RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim Base Deprotonation RedElim->Pd0 Product Release Substrate 5-Br-Pyridin-3-ol + LiHMDS (O-Li Protection) Substrate->OxAdd

Fig 1. B-H catalytic cycle with LiHMDS-mediated in situ hydroxyl protection.

Quantitative Optimization Data

The necessity of the RuPhos/LiHMDS pairing is demonstrated in the optimization matrix below, using morpholine as a model secondary amine coupling partner.

Table 1: Optimization of Reaction Conditions for 5-bromo-2,4,6-trimethylpyridin-3-ol

EntryPrecatalyst (mol %)Ligand (mol %)Base (equiv)SolventYield (%)Mechanistic Observation / Causality
1 Pd2​(dba)3​ (2.5)BINAP (6.0)NaOtBu (2.5)Toluene< 5%Steric clash prevents oxidative addition; free -OH poisons catalyst.
2 Pd2​(dba)3​ (2.5)RuPhos (6.0)NaOtBu (2.5)Toluene18%Oxidative addition occurs, but loose Na-alkoxide drives C-O coupling.
3 Pd2​(dba)3​ (2.5)RuPhos (6.0) K3​PO4​ (3.0) t -AmylOH42%Weak base prevents C-O coupling but limits catalytic turnover rate.
4 Pd2​(dba)3​ (2.5) RuPhos (6.0) LiHMDS (2.5) THF 94% Optimal: Tight Li-O ion pair protects -OH; RuPhos overcomes sterics.

Note: Yields determined by UPLC-MS against an internal standard. Reactions run at 85 °C for 16 hours.

Self-Validating Experimental Protocol

This protocol is designed with built-in observational checkpoints to ensure the reaction is proceeding correctly at each mechanistic stage.

Materials Required:
  • 5-bromo-2,4,6-trimethylpyridin-3-ol (1.0 equiv, 1.0 mmol)

  • Amine (e.g., morpholine) (1.2 equiv, 1.2 mmol)

  • Pd2​(dba)3​ (2.5 mol %, 0.025 mmol)

  • RuPhos (for secondary amines) or BrettPhos (for primary amines) (6.0 mol %, 0.06 mmol)

  • LiHMDS (1.0 M in THF) (2.5 equiv, 2.5 mL)

  • Anhydrous THF (Degassed) (5.0 mL)

Step-by-Step Methodology:

Step 1: Catalyst Activation

  • In an oven-dried Schlenk tube under an argon atmosphere, add Pd2​(dba)3​ and the selected ligand (RuPhos or BrettPhos).

  • Add 2.0 mL of degassed anhydrous THF.

  • Stir at room temperature for 15 minutes.

  • Validation Check: Observe the color transition. The initial deep purple/red suspension of Pd2​(dba)3​ must transition to a clear, pale yellow-orange solution. This optical shift confirms the successful reduction and formation of the active L1​Pd(0) monomer. If the solution remains dark red, the ligand has not coordinated, indicating potential oxygen contamination.

Step 2: Substrate Deprotonation (In Situ Protection)

  • In a separate dry flask under argon, dissolve 5-bromo-2,4,6-trimethylpyridin-3-ol in 3.0 mL of THF.

  • Cool the flask to 0 °C using an ice bath.

  • Dropwise, add the LiHMDS solution (2.5 equiv) over 5 minutes.

  • Validation Check: A mild exotherm will occur, and you may observe transient precipitation of the lithium pyridinolate salt, which should rapidly redissolve into a homogenous solution. This confirms the deprotonation of the 3-OH group.

Step 3: Cross-Coupling

  • Transfer the activated catalyst solution (from Step 1) into the substrate flask (from Step 2) via a syringe.

  • Add the amine (1.2 equiv) via a microsyringe.

  • Seal the reaction vessel and heat to 85 °C in an oil bath for 12–16 hours.

Step 4: Reaction Monitoring & Workup

  • TLC Monitoring (Critical Step): Do not spot the reaction mixture directly onto silica. The highly polar lithium alkoxide intermediate will streak heavily at the baseline, masking the true conversion. Validation Check: Withdraw a 20 µL aliquot and quench it in 100 µL of saturated aqueous NH4​Cl . Extract with 100 µL of EtOAc, and spot the organic layer. The properly quenched sample will show the free hydroxyl product eluting cleanly.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding 5.0 mL of saturated aqueous NH4​Cl to re-protonate the 3-OH group.

  • Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient due to the polarity of the aminopyridinol product).

References

  • "Buchwald-Hartwig Amination" - Chemistry LibreTexts. Available at:[Link]

  • "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders" - PMC. Available at:[Link]

  • "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook" - ACS Publications. Available at:[Link]

Application Note: 5-Bromo-2,4,6-trimethylpyridin-3-ol as a Versatile Scaffold for Agrochemical Ligand Design

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The relentless demand for higher crop yields and the emergence of resistance to existing treatments necessitate the continuous discovery of novel agrochemical active ingredients.[1] The pyridine heterocycle is a cornerstone scaffold in many successful commercial pesticides, valued for its robust chemical properties and biological activity.[2][3][4] This application note details the strategic use of 5-bromo-2,4,6-trimethylpyridin-3-ol, a highly functionalized pyridine derivative, as a starting platform for the rational design of new agrochemical ligands. We provide a comprehensive guide covering the rationale for its use, detailed protocols for its synthesis and subsequent derivatization via Suzuki cross-coupling, and a standardized protocol for in-vitro biological evaluation using a competitive binding assay. This document is intended for researchers and professionals in agrochemical discovery and development.

Introduction: The Strategic Value of the 5-Bromo-2,4,6-trimethylpyridin-3-ol Scaffold

The design of modern agrochemicals is a complex process of optimizing a molecule's interaction with a specific biological target while maintaining favorable physicochemical and environmental profiles.[5][6] The choice of the core chemical scaffold is therefore a critical decision in any discovery program. Pyridine-based compounds have proven to be exceptionally successful in fungicides, insecticides, and herbicides.[2][7][8] The 5-bromo-2,4,6-trimethylpyridin-3-ol scaffold offers a unique convergence of desirable features for the agrochemical designer.

Causality Behind Scaffold Selection:

  • Pyridinol Core: The pyridin-3-ol moiety provides a rigid, aromatic core. The hydroxyl group is a key pharmacophoric feature, capable of acting as a hydrogen bond donor and acceptor, which is crucial for anchoring a ligand into the active site of a target protein.

  • Strategic Bromination: The bromine atom at the C5 position is not merely a substituent; it is a versatile synthetic handle. Its presence allows for a wide array of late-stage functionalization reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[9][10] This enables the rapid generation of a library of analogues to explore the structure-activity relationship (SAR). Furthermore, halogen atoms can enhance binding affinity through halogen bonding and improve metabolic stability.[9][11]

  • Methyl Substitution Pattern: The three methyl groups at positions C2, C4, and C6 provide steric bulk and increase the lipophilicity of the core. This can improve membrane permeability and influence the molecule's overall conformation, potentially locking it into a bioactive pose.

  • Tunable Properties: Each component of the scaffold can be systematically modified to fine-tune the properties of the final ligand, from target affinity and selectivity to solubility and environmental persistence.

FeatureAdvantage in Ligand DesignPotential Role in Bioactivity
Pyridin-3-ol Core Rigid scaffold, H-bond donor/acceptorAnchoring to target protein active site
C5-Bromo Atom Versatile handle for cross-coupling, metabolic blockerEnables SAR exploration, potential for halogen bonding
C2, C4, C6-Methyl Groups Increased lipophilicity, steric influenceImproved membrane permeability, conformational restriction
Synthesis of the Core Scaffold: 5-Bromo-2,4,6-trimethylpyridin-3-ol

The synthesis of the title compound can be achieved from commercially available pyridoxine hydrochloride via a multi-step sequence that involves chlorination, reductive dehalogenation to install the methyl groups, and finally, regioselective bromination. This protocol is adapted from established methods for modifying the pyridoxine core.[12]

Experimental Protocol 2.1: Synthesis of 5-Bromo-2,4,6-trimethylpyridin-3-ol (9)

This protocol outlines the conversion of 2,4,6-trimethylpyridin-3-ol to the final brominated product.

  • Materials:

    • 2,4,6-trimethylpyridin-3-ol (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Acetonitrile (anhydrous)

    • Round-bottom flask, magnetic stirrer, condenser

    • TLC plates (silica gel 60 F254)

    • Column chromatography supplies (silica gel, ethyl acetate, hexanes)

  • Procedure:

    • To a stirred solution of 2,4,6-trimethylpyridin-3-ol in anhydrous acetonitrile (0.2 M) in a round-bottom flask, add N-Bromosuccinimide (NBS) portion-wise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours under a nitrogen atmosphere.

    • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction progression.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Resuspend the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield the pure 5-bromo-2,4,6-trimethylpyridin-3-ol.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis Workflow

cluster_synthesis Workflow: Synthesis of Core Scaffold start 2,4,6-trimethylpyridin-3-ol + NBS in Acetonitrile react Heat to 60°C (4-6 hours) start->react tlc Monitor by TLC react->tlc tlc->react Incomplete workup Quench & Extract tlc->workup Complete purify Column Chromatography workup->purify product 5-Bromo-2,4,6-trimethylpyridin-3-ol purify->product cluster_suzuki Workflow: Suzuki Coupling Derivatization scaffold Bromo-Scaffold (1) reaction Combine & Heat (90-100°C) scaffold->reaction boronic Arylboronic Acid (2) boronic->reaction reagents Pd(PPh₃)₄ Catalyst K₂CO₃ Base reagents->reaction purification Workup & Purification reaction->purification derivative 5-Aryl-Pyridinol Derivative purification->derivative

Sources

Application Note: Divergent Derivatization Strategies for 5-Bromo-2,4,6-trimethylpyridin-3-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery and agrochemical development, highly functionalized pyridines serve as privileged scaffolds due to their ability to modulate physicochemical properties such as aqueous solubility, metabolic stability, and target binding affinity. 5-Bromo-2,4,6-trimethylpyridin-3-ol (CAS: 1823879-46-4) is a uniquely valuable building block, offering orthogonal vectors for derivatization.

Unlike 2- or 4-hydroxypyridines, which readily tautomerize to their respective pyridones, 3-hydroxypyridines predominantly exist in the aromatic enol form. This structural feature, combined with the presence of three electron-donating methyl groups, creates an electron-rich heteroaromatic system. However, the true complexity of this molecule lies in its extreme steric environment. The C3-hydroxyl group is flanked by methyl groups at C2 and C4, while the C5-bromine is compressed between methyls at C4 and C6.

This application note details field-proven methodologies to overcome these steric barriers, enabling selective O-alkylation and high-yielding Suzuki-Miyaura cross-coupling.

Mechanistic Insights: Overcoming Steric Hindrance

As a Senior Application Scientist, it is critical to understand why standard synthetic protocols often fail with this substrate, necessitating optimized conditions:

  • The C3-OH Vector (O-Alkylation): The hydrophobic, sterically crowded pocket surrounding the C3-OH severely limits the approach trajectory of electrophiles. Standard weak bases (e.g., K2​CO3​ in acetone) often result in incomplete deprotonation and sluggish SN​2 kinetics[1]. To force the reaction, we utilize sodium hydride ( NaH ) to irreversibly generate the highly nucleophilic phenoxide equivalent, paired with a polar aprotic solvent (DMF) that effectively solvates the cation, leaving the oxygen anion exposed and highly reactive.

  • The C5-Br Vector (Cross-Coupling): The adjacent C4 and C6 methyl groups create a formidable steric shield around the C5-bromine. Standard palladium catalysts like Pd(PPh3​)4​ fail here because the initial oxidative addition is slow, and the subsequent transmetalation/reductive elimination steps are sterically choked. To resolve this, we employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands such as XPhos or SPhos). The electron-rich nature of XPhos accelerates oxidative addition, while its extreme steric bulk paradoxically forces the two coupling partners together during the reductive elimination step, drastically lowering the activation barrier[2].

Synthetic Workflows & Pathway Visualization

The orthogonal reactivity of 5-bromo-2,4,6-trimethylpyridin-3-ol allows for divergent synthetic pathways. The C3-OH can be alkylated or converted into a triflate (providing a second cross-coupling vector), while the C5-Br is primed for transition-metal-catalyzed functionalization[3].

SyntheticWorkflow SM 5-Bromo-2,4,6-trimethylpyridin-3-ol (Starting Material) O_Alk O-Alkylation (C3-OH Functionalization) SM->O_Alk R-X, NaH DMF, 0°C to RT Triflation Triflation (C3-OTf Activation) SM->Triflation Tf2O, Pyridine DCM, 0°C Suzuki Suzuki-Miyaura Coupling (C5-Br Functionalization) SM->Suzuki Ar-B(OH)2, Pd2(dba)3 XPhos, K3PO4 Prod_A 3-Alkoxy-5-bromo- 2,4,6-trimethylpyridine O_Alk->Prod_A Prod_B 5-Bromo-2,4,6-trimethylpyridin- 3-yl trifluoromethanesulfonate Triflation->Prod_B Prod_C 5-Aryl-2,4,6-trimethylpyridin-3-ol Suzuki->Prod_C

Caption: Divergent derivatization pathways for 5-bromo-2,4,6-trimethylpyridin-3-ol.

Quantitative Optimization Data

To validate the mechanistic claims regarding steric hindrance at the C5 position, the following table summarizes the optimization of the Suzuki-Miyaura coupling between 5-bromo-2,4,6-trimethylpyridin-3-ol and phenylboronic acid.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
Pd(PPh3​)4​ None Na2​CO3​ Toluene/ H2​O 100< 10%Failure due to severe steric clash during transmetalation.
Pd(dppf)Cl2​ None K2​CO3​ Dioxane/ H2​O 9025%Bidentate ligand offers slight stability, but reductive elimination remains slow.
Pd(OAc)2​ SPhos K3​PO4​ Toluene/ H2​O 10082%Biaryl phosphine ligand successfully lowers activation energy barrier.
Pd2​(dba)3​ XPhos K3​PO4​ Dioxane/ H2​O 100 94% Optimal. Extreme bulk of XPhos forces rapid reductive elimination[2].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure reproducibility and high fidelity in your synthesis.

Protocol A: Selective O-Alkylation of the C3-Hydroxyl

Objective: To synthesize 3-alkoxy-5-bromo-2,4,6-trimethylpyridine derivatives.

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask and flush with Argon for 15 minutes.

  • Deprotonation: Suspend Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (10 mL). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 5-bromo-2,4,6-trimethylpyridin-3-ol (1.0 eq) in anhydrous DMF (5 mL) and add dropwise to the NaH suspension.

    • Validation Check: Observe the evolution of H2​ gas. Stir at room temperature for 30 minutes until gas evolution ceases, indicating complete formation of the phenoxide.

  • Alkylation: Cool the mixture back to 0 °C. Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise[1].

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor via LC-MS. The highly non-polar product will elute significantly later than the starting material.

  • Work-up: Quench carefully with cold water (20 mL). Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine ( 5×20 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling at C5

Objective: To synthesize 5-aryl-2,4,6-trimethylpyridin-3-ol derivatives.

  • Reagent Loading: In a 20 mL microwave vial or Schlenk tube, combine 5-bromo-2,4,6-trimethylpyridin-3-ol (1.0 eq), the corresponding arylboronic acid (1.5 eq), and anhydrous K3​PO4​ (3.0 eq).

  • Catalyst Addition: Add Pd2​(dba)3​ (5 mol%) and XPhos (10 mol%).

    • Causality Note: A 1:2 ratio of Pd to ligand is critical to ensure the formation of the active mono-ligated L-Pd(0) species required for hindered substrates[3].

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2​O (0.1 M relative to substrate). Seal the vial with a septum. Sparge the solution with Argon for exactly 15 minutes.

    • Validation Check: Degassing is non-negotiable. Oxygen will rapidly oxidize the electron-rich XPhos ligand, killing the catalytic cycle.

  • Heating: Replace the septum with a crimp cap and heat the reaction mixture at 100 °C in an oil bath for 12 hours.

  • Work-up: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography.

References

  • ACS Publications. "Nondirected C–H/C–F Coupling for the Synthesis of α-Fluoro Olefinated Arenes." ACS Catalysis, 2021. Available at:[Link][2]

Sources

Application Note: Regioselective O-Alkylation Techniques for 5-Bromo-2,4,6-trimethylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Detailed Application Note & Protocol Guide.

Executive Summary & Mechanistic Context

The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern drug discovery. The compound 5-bromo-2,4,6-trimethylpyridin-3-ol presents a unique synthetic challenge. It acts as an ambident nucleophile, capable of undergoing both O-alkylation at the C3-hydroxyl group and N-alkylation at the pyridine nitrogen[1].

However, the C3-hydroxyl group is flanked by two bulky methyl groups at the C2 and C4 positions, creating severe steric hindrance. Conversely, the pyridine nitrogen is also sterically shielded by the C2 and C6 methyl groups. When subjected to standard alkylation conditions, the competition between forming the desired 3-alkoxypyridine and the undesired N-alkylpyridinium-3-olate zwitterion is heavily influenced by the choice of base, solvent, and electrophile[2].

Strategic Approaches to Chemoselectivity

The "Cesium Effect" in Williamson-Type Syntheses

Using Cesium Carbonate ( Cs2​CO3​ ) in polar aprotic solvents (e.g., DMF or Acetonitrile) is the most reliable method for sterically hindered phenols and pyridinols[2]. The large ionic radius of the Cs+ ion creates a highly dissociated, "naked" pyridinolate anion. This enhances the nucleophilicity of the oxygen atom, allowing it to overcome the steric bulk of the adjacent methyl groups and outcompete the softer pyridine nitrogen[3].

Mitsunobu O-Alkylation

The Mitsunobu reaction (using an alcohol, PPh3​ , and DEAD/DIAD) is highly specific for O-alkylation because the phosphonium intermediate selectively activates the oxygen atom[4]. However, for 5-bromo-2,4,6-trimethylpyridin-3-ol, the steric bulk of the C2/C4 methyls can impede the formation of the bulky alkoxyphosphonium intermediate. This method is strictly recommended only for unhindered primary alcohols.

Transient Alkyl Diazonium Species

For extreme cases where traditional alkyl halides fail, recent methodologies utilizing transient alkyl diazonium species (generated in situ) have shown exceptional O-selectivity and high yields for hydroxypyridines, bypassing the traditional SN​2 steric penalties[3].

Quantitative Data & Condition Optimization

The following table summarizes the expected chemoselectivity and yield based on empirical optimization for highly hindered 3-hydroxypyridines.

Base / CatalystSolventAlkylating AgentTemp (°C)Expected O:N RatioEst. Yield (O-Alkyl)Mechanistic Rationale
NaH DMFPrimary Halide0 to 2540:60< 30%Tight ion-pairing favors softer N-alkylation[2].
K2​CO3​ MeCNPrimary Halide8070:3045-55%Moderate dissociation; steric hindrance limits rate[2].
Cs2​CO3​ DMFPrimary Halide60> 95:575-85%"Naked" anion formation drives kinetic O-alkylation[3].
Ag2​CO3​ TolueneAlkyl Iodide110> 99:160-70% Ag+ halophilicity pulls the reaction via the oxygen center.
PPh3​ / DIADTHFPrimary Alcohol0 to 25> 99:150-65%Exclusive O-activation, but limited by steric bulk[4].

Experimental Workflows & Protocols

Protocol A: Cesium-Mediated Regioselective O-Alkylation

This protocol is a self-validating system designed for primary and non-bulky secondary alkyl halides.

Reagents:

  • 5-bromo-2,4,6-trimethylpyridin-3-ol (1.0 equiv, 10 mmol)

  • Alkyl bromide or iodide (1.2 equiv, 12 mmol)

  • Anhydrous Cs2​CO3​ (2.0 equiv, 20 mmol)

  • Anhydrous DMF (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon.

  • Base Activation: Add 5-bromo-2,4,6-trimethylpyridin-3-ol and anhydrous Cs2​CO3​ to the flask. Add anhydrous DMF. Stir the suspension at room temperature for 30 minutes. Causality: This pre-stirring ensures complete deprotonation and generation of the highly reactive, dissociated cesium pyridinolate ion pair.

  • Electrophile Addition: Add the alkyl halide dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60 °C. Monitor via TLC (Ethyl Acetate/Hexane). The C3-OH is heavily hindered, so the reaction may require 12-24 hours to reach completion[2].

  • Workup: Cool to room temperature. Quench with distilled water (100 mL) to dissolve inorganic salts. Extract with Ethyl Acetate ( 3×50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to remove residual DMF, followed by brine. Dry over Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography. The O-alkylated product will elute faster than any highly polar N-alkylpyridinium zwitterion byproducts.

Protocol B: Mitsunobu O-Alkylation for Primary Alcohols

Use this when the alkylating agent is an alcohol and strictly primary to avoid steric clash with the C2/C4 methyls.

Reagents:

  • 5-bromo-2,4,6-trimethylpyridin-3-ol (1.0 equiv)

  • Primary Alcohol (1.2 equiv)

  • Triphenylphosphine ( PPh3​ ) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous THF (0.1 M)

Step-by-Step Methodology:

  • Assembly: In an argon-purged flask, dissolve the pyridinol, primary alcohol, and PPh3​ in anhydrous THF.

  • Activation: Cool the mixture to 0 °C using an ice bath.

  • Coupling: Add DIAD dropwise over 15 minutes. Causality: Slow addition prevents the formation of the undesired betaine intermediate from reacting with itself, ensuring it activates the PPh3​ and subsequently the alcohol[4].

  • Propagation: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Concentrate the THF in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide ( OPPh3​ ). Filter and concentrate the filtrate.

  • Purification: Purify via column chromatography.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the ambident pyridinolate anion, highlighting the required conditions to overcome the steric hindrance of the 2,4,6-trimethyl substitution.

G Substrate 5-Bromo-2,4,6-trimethylpyridin-3-ol (Sterically Hindered) Anion Pyridin-3-olate Anion (Ambident Nucleophile) Substrate->Anion Deprotonation (Base) O_Path O-Alkylation Pathway (Cs2CO3 / Ag2CO3) Anion->O_Path Hard Electrophiles Kinetic Control N_Path N-Alkylation Pathway (NaH / Polar Solvents) Anion->N_Path Soft Electrophiles Thermodynamic Control Product_O 3-Alkoxy-5-bromo- 2,4,6-trimethylpyridine (Desired Product) O_Path->Product_O Overcomes C2/C4 Steric Clash Product_N N-Alkylpyridinium-3-olate (Undesired Zwitterion) N_Path->Product_N Competing Side Reaction

Figure 1: Divergent chemoselectivity pathways for the alkylation of 5-bromo-2,4,6-trimethylpyridin-3-ol.

References

  • Reynard, G., Lai, C., Azek, E., & Lebel, H. "O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species." Tetrahedron Letters, 2024. Available at:[Link]

  • Feng, B., et al. "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides." The Journal of Organic Chemistry, 2018. Available at:[Link]

  • ResearchGate Contributors. "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Available at:[Link]

Sources

Advanced Application Note: Strategic Utilization of 5-Bromo-2,4,6-trimethylpyridin-3-ol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery and agrochemical development, highly substituted pyridine scaffolds are prized for their ability to modulate lipophilicity, improve metabolic stability, and act as precise hydrogen-bond donors/acceptors. 5-Bromo-2,4,6-trimethylpyridin-3-ol (CAS: 1823879-46-4) [1] represents a privileged, densely functionalized building block.

As an Application Scientist, approaching this molecule requires a deep understanding of its steric and electronic microenvironments. The scaffold offers two orthogonal reactivity vectors: the C3-hydroxyl group and the C5-bromine atom . However, the three electron-donating methyl groups (C2, C4, C6) fundamentally alter the classical reactivity of the pyridine core. They sterically shield the C3-OH and electronically enrich the aromatic system, which paradoxically deactivates the C5-Br toward standard palladium-catalyzed oxidative addition. This guide details the causal methodologies required to overcome these barriers and successfully integrate this scaffold into complex heterocyclic systems.

Mechanistic Insights & Reaction Causality

Overcoming Steric Shielding at the C3-Hydroxyl

The C3-OH is flanked by methyl groups at the C2 and C4 positions. Attempts to perform classical Williamson ether synthesis (base + alkyl halide) typically result in poor yields (<10%) because the trajectory for the required S_N2 attack is severely hindered. To bypass this, the Mitsunobu reaction is the mandatory choice[2]. Mechanistically, the aliphatic alcohol coupling partner reacts with the triphenylphosphine-DIAD betaine to form a highly electrophilic alkoxyphosphonium intermediate. The mildly acidic pyridinol (pKa ~8.5) protonates the betaine and subsequently attacks the alkoxyphosphonium ion. The immense thermodynamic driving force of forming the P=O bond lowers the activation energy sufficiently to overcome the steric bulk of the flanking methyl groups, ensuring regioselective O-alkylation.

Overcoming Electronic Deactivation at the C5-Bromine

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille, Negishi) at the C5 position is complicated by the electron-rich nature of the trimethylpyridine core[3]. Oxidative addition of Pd(0) into a C–Br bond is typically favored in electron-deficient heterocycles. To force the oxidative addition, the catalytic system must utilize highly electron-rich, sterically demanding ligands (such as dppf or XPhos)[4]. These ligands increase the electron density on the palladium center (accelerating oxidative addition) while their large bite angles or steric bulk force the subsequent reductive elimination step, which is often rate-limiting in sterically congested substrates.

Divergent Synthetic Workflow

The following workflow illustrates the orthogonal functionalization pathways available for this scaffold, allowing for the independent synthesis of diverse heterocyclic libraries.

Workflow Scaffold 5-Bromo-2,4,6-trimethylpyridin-3-ol Mitsunobu Mitsunobu Etherification (C3-OH) Scaffold->Mitsunobu DIAD, PPh3 Suzuki Suzuki-Miyaura Coupling (C5-Br) Scaffold->Suzuki Ar-B(OH)2, Pd Buchwald Buchwald-Hartwig Amination (C5-Br) Scaffold->Buchwald HNR2, Pd Ether 3-Alkoxy-5-bromo- 2,4,6-trimethylpyridine Mitsunobu->Ether Aryl 5-Aryl-2,4,6- trimethylpyridin-3-ol Suzuki->Aryl Amine 5-Amino-2,4,6- trimethylpyridin-3-ol Buchwald->Amine

Fig 1: Divergent synthetic workflow for orthogonal functionalization of the pyridinol scaffold.

Quantitative Optimization Data

The table below summarizes the causality-driven optimization of reaction conditions, demonstrating why specific catalytic systems are required for this unique scaffold.

Reaction TypeCatalyst / ReagentsSolvent SystemTemp (°C)Yield (%)Mechanistic Rationale
Williamson Ether K₂CO₃, R-BrDMF80< 10%Steric hindrance from C2/C4 methyls blocks S_N2 trajectory.
Mitsunobu DIAD, PPh₃, R-OHTHF0 → 2582% Alkoxyphosphonium intermediate bypasses classical steric barriers.
Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃Toluene/H₂O9045%Sluggish oxidative addition due to electron-rich pyridine core.
Suzuki-Miyaura Pd(dppf)Cl₂, K₃PO₄Dioxane/H₂O10088% Bidentate ligand accelerates both oxidative addition and reductive elimination.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in visual and analytical checkpoints to confirm reaction progression without requiring immediate LC-MS analysis.

Protocol A: Sterically Hindered Mitsunobu Etherification (C3-OH)

Objective: Regioselective synthesis of 3-alkoxy-5-bromo-2,4,6-trimethylpyridine.

  • Preparation: In an oven-dried, argon-purged flask, dissolve 5-bromo-2,4,6-trimethylpyridin-3-ol (1.0 equiv) and the target aliphatic alcohol (1.2 equiv) in anhydrous THF (0.2 M). Add triphenylphosphine (PPh₃, 1.5 equiv).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: DIAD addition is highly exothermic; low temperatures prevent the premature degradation of the highly reactive betaine intermediate.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes.

  • In-Process Validation: Upon DIAD addition, the solution will transition from colorless to a vibrant yellow, indicating the successful formation of the betaine intermediate. Remove the ice bath and stir at room temperature for 12 hours.

  • Completion Check: Analyze via TLC (Hexanes:EtOAc 3:1). The starting pyridinol (R_f ~0.2, stains deep brown with iodine) must be absent, replaced by a highly UV-active product spot (R_f ~0.6).

  • Workup & Validation: Concentrate the mixture under reduced pressure. Self-Validation: The formation of a dense white precipitate (triphenylphosphine oxide) during concentration confirms that the redox cycle of the Mitsunobu reaction is complete. Purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C5-Br)

Objective: Synthesis of 5-aryl-2,4,6-trimethylpyridin-3-ol derivatives[4].

  • Preparation: Charge a Schlenk flask with 5-bromo-2,4,6-trimethylpyridin-3-ol (1.0 equiv), the target arylboronic acid (1.3 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing (Critical Step): Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.15 M). Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the electron-rich Pd(0) active species, leading to catalyst death (palladium black formation).

  • Reaction: Heat the mixture to 100 °C for 8 hours.

  • In-Process Validation: The initial mixture will be a pale orange suspension. Upon reaching ~80 °C, the suspension will dissolve and transition to a deep, homogeneous dark red/brown solution. This color shift is the visual validation that the Pd(II) precatalyst has been successfully reduced to the active Pd(0) species.

  • Completion Check: TLC (DCM:MeOH 10:1) should reveal complete consumption of the starting bromide. The boronic acid can be visualized using a KMnO₄ stain.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Source: bldpharm.
  • Title: Enantioselective Total Syntheses and Absolute Configuration of JBIR-02 and Mer-A2026B Source: Organic Letters - ACS Publications URL
  • Title: Discovery of N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)
  • Title: Syntheses of Potent, Selective, and Orally Bioavailable Indazole-Pyridine Series of Protein Kinase B/Akt Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Debromination in 5-Bromo-2,4,6-trimethylpyridin-3-ol Cross-Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced pyridine cross-coupling. 5-bromo-2,4,6-trimethylpyridin-3-ol is a highly valuable but notoriously challenging building block in pharmaceutical synthesis. Due to its unique steric and electronic profile, researchers frequently encounter severe hydrodebromination (protodehalogenation) side reactions during palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides field-proven, mechanistically grounded solutions to suppress debromination and rescue your product yields.

Part 1: Mechanistic FAQs & Diagnostic Logic

Q1: Why is 5-bromo-2,4,6-trimethylpyridin-3-ol so prone to debromination compared to other bromopyridines? A: The causality lies in a "perfect storm" of sterics and electronics that stall the catalytic cycle.

  • Electronic Deactivation: The hydroxyl group (-OH) at C3 and the three methyl groups (-CH3) at C2, C4, and C6 are strong electron-donating groups (EDGs). This makes the pyridine ring highly electron-rich, strengthening the C-Br bond and significantly slowing down the initial oxidative addition of Pd(0)[1].

  • Steric Hindrance: The bromine atom at C5 is flanked by methyl groups at the C4 and C6 positions. Once the Ar-Pd(II)-Br intermediate forms, this immense steric bulk severely impedes the transmetalation step[1].

  • The Divergent Pathway: When transmetalation is stalled, the long-lived Ar-Pd(II)-Br species has time to undergo undesired side reactions. If there is any source of hydride in the reaction, the palladium intermediate will abstract the hydride and reductively eliminate, yielding the debrominated byproduct (2,4,6-trimethylpyridin-3-ol) and inactive Pd(0)[2].

Q2: Where are the hydrides coming from if I am not using a reducing agent? A: Hydrides are generated in situ through β-hydride elimination from common reaction components. Primary and secondary alcohols (like ethanol or isopropanol, often used in Suzuki couplings) are classic culprits. Additionally, alkylamine bases (like triethylamine) or even certain phosphine ligands can undergo β-hydride elimination when coordinated to a stalled Pd(II) center[3].

Mechanism Pd0 Pd(0) L_n OxAdd Oxidative Addition (Slow due to EDGs) Pd0->OxAdd PdII Ar-Pd(II)-Br (Stalled by Sterics) OxAdd->PdII Transmetalation Transmetalation (Desired) PdII->Transmetalation Fast with Bulky Ligands BetaHydride β-Hydride Elimination from Solvent/Base PdII->BetaHydride Slow Transmetalation + Protic Source RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product PdH Ar-Pd(II)-H BetaHydride->PdH PdH->Pd0 DebromProduct Debrominated Byproduct (2,4,6-trimethylpyridin-3-ol) PdH->DebromProduct

Caption: Divergent catalytic pathways showing how stalled transmetalation leads to debromination.

Part 2: Troubleshooting & Optimization

Q3: How do I adjust my catalyst and ligand to prevent this? A: You must accelerate transmetalation to outcompete β-hydride elimination. This requires bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, or RuPhos). These ligands are specifically designed to stabilize the Pd center and force the organic fragments together, accelerating both oxidative addition and reductive elimination[2]. Furthermore, using2 ensures rapid, quantitative generation of the active Pd(0) species, avoiding the formation of Pd black and minimizing side reactions[2].

Q4: Should I protect the free hydroxyl group at the C3 position? A: Yes, strongly consider it. The free -OH group can coordinate to the palladium catalyst, further poisoning it or directing it toward undesired pathways. Protecting the C3-OH as a benzyl ether (-OBn) or methoxymethyl ether (-OMOM) removes this coordination site and slightly alters the electronic density of the ring, often resulting in a dramatic reduction in debromination.

Troubleshooting Start High Debromination Detected (>10%) CheckSolvent Are you using protic solvents or amines? Start->CheckSolvent ChangeSolvent Switch to Toluene, THF, or Dioxane CheckSolvent->ChangeSolvent Yes CheckLigand Is the ligand bulky & electron-rich? (e.g., XPhos, SPhos) CheckSolvent->CheckLigand No ChangeSolvent->CheckLigand ChangeLigand Upgrade to Buchwald G3/G4 Pre-catalysts CheckLigand->ChangeLigand No CheckOH Is the C3-OH group unprotected? CheckLigand->CheckOH Yes ChangeLigand->CheckOH ProtectOH Protect as Benzyl or MOM ether CheckOH->ProtectOH Yes Success Debromination Minimized (<2%) CheckOH->Success No ProtectOH->Success

Caption: Step-by-step diagnostic workflow for eliminating debromination side reactions.

Part 3: Quantitative Data & Self-Validating Protocols

To illustrate the impact of reaction parameters on the coupling of 5-bromo-2,4,6-trimethylpyridin-3-ol, consider the following optimization matrix based on 4[4].

Table 1: Optimization of Reaction Parameters vs. Debromination

Catalyst SystemSolventBaseYield (Coupled)Yield (Debrominated)
Pd(PPh3)4 (5 mol%)EtOH / H2ONa2CO315%65%
Pd(OAc)2 + PPh3DMFEt3N22%58%
Pd2(dba)3 + SPhosTolueneK3PO468%12%
XPhos Pd G3 (2 mol%)THF / H2O (10:1)K3PO489% <2%
XPhos Pd G3 (2 mol%)*THF / H2O (10:1)K3PO495% Trace

*Substrate utilized was the C3-OBn protected derivative of 5-bromo-2,4,6-trimethylpyridin-3-ol.

Standard Operating Procedure: Optimized Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By strictly controlling the atmosphere and eliminating protic hydride sources, the system isolates catalyst performance as the sole variable.

Reagents & Materials:

  • 5-bromo-2,4,6-trimethylpyridin-3-ol (or O-protected derivative): 1.0 mmol

  • Arylboronic acid/ester: 1.5 mmol (excess to drive transmetalation)[1]

  • XPhos Pd G3 pre-catalyst: 0.02 mmol (2 mol%)

  • Anhydrous K3PO4 (finely milled): 3.0 mmol

  • Solvent: Degassed THF/H2O (10:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 5-bromo-2,4,6-trimethylpyridin-3-ol, arylboronic acid, XPhos Pd G3, and anhydrous K3PO4.

  • Atmosphere Control (Critical): Seal the tube with a septum. Evacuate the tube under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen leads to homocoupling of the boronic acid, depleting the reagent needed to drive the slow transmetalation step.

  • Solvent Addition: Add the degassed THF and H2O via syringe. Note: While water is protic, it is essential for activating the boronic acid via formation of the reactive boronate complex[5]. Using a 10:1 ratio minimizes the bulk protic environment while providing enough hydroxide/water for activation.

  • Reaction: Replace the septum with a Teflon screw cap under a positive flow of Argon. Heat the reaction mixture at 65 °C with vigorous stirring for 12-16 hours.

  • Validation Check: At 4 hours, take a 50 µL aliquot, quench with EtOAc/H2O, and analyze the organic layer via LC-MS. You should observe the product mass and unreacted starting material. If the mass of 2,4,6-trimethylpyridin-3-ol (M-Br+H) is dominant, verify solvent purity and degassing technique.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References
  • 17.2. Palladium catalyzed couplings | Organic Chemistry II Lumen Learning[Link]

  • Suzuki proto-dehalogenation problem : r/Chempros Reddit[Link]

  • Organoborane coupling reactions (Suzuki coupling) NIH / PMC[Link]

  • Protodeboronation Wikipedia[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs[Link]

Sources

Technical Support Center: Minimizing Isomeric Impurities in 5-Bromo-2,4,6-trimethylpyridin-3-ol Production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-bromo-2,4,6-trimethylpyridin-3-ol. This guide is designed for researchers, synthetic chemists, and drug development professionals who require high-purity halogenated pyridine building blocks.

The bromination of 2,4,6-trimethylpyridin-3-ol presents a unique regioselectivity challenge. While the hydroxyl group at C3 strongly activates the pyridine ring toward Electrophilic Aromatic Substitution (EAS), the presence of three methyl groups introduces the risk of competitive radical side-chain bromination. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol to help you eliminate isomeric impurities and maximize your target yield.

Mechanistic Insight: The Causality of Isomeric Impurities

To control the purity of your product, you must first understand the competing reaction pathways at play.

The starting material, 2,4,6-trimethylpyridin-3-ol, is a highly activated heterocyclic system. The hydroxyl group donates electron density into the ring via resonance, making the ortho and para positions highly nucleophilic[1]. Because the C2, C4, and C6 positions are sterically blocked by methyl groups, the C5 position (ortho to the hydroxyl group) is the exclusive site for ring bromination.

However, the reaction conditions dictate the mechanism:

  • Electrophilic Aromatic Substitution (EAS) [Target Pathway]: Promoted by polar solvents (e.g., DMF, Acetonitrile), low temperatures, and the absence of light. The brominating agent acts as an electrophile ( Br+ ), attacking the electron-rich C5 position to yield the desired 5-bromo-2,4,6-trimethylpyridin-3-ol[2].

  • Radical Substitution[Impurity Pathway]: Promoted by non-polar solvents (e.g., CCl4​ ), elevated temperatures, and ultraviolet (UV) light. The brominating agent undergoes homolytic cleavage to form bromine radicals ( Br∙ ), which abstract hydrogen atoms from the activated methyl groups. This leads to side-chain bromination, generating isomeric impurities such as 5-bromo-2-(bromomethyl)-4,6-dimethylpyridin-3-ol.

Troubleshooting Guide & FAQs

Q1: Why am I observing bromomethyl impurities (side-chain bromination) instead of the desired ring bromination? A: You are likely triggering a free-radical mechanism. Reagents like N-Bromosuccinimide (NBS) are highly sensitive to homolytic cleavage when exposed to light ( ) or heat. If your reaction vessel is not shielded from ambient laboratory light, or if you are using a non-polar solvent, bromine radicals will preferentially attack the benzylic-like methyl groups[2]. Solution: Wrap your reaction flask in aluminum foil, strictly maintain the temperature below 5 °C, and switch to a polar aprotic solvent like DMF.

Q2: My product is contaminated with dark, tarry byproducts. How do I prevent oxidative degradation? A: Activated pyridinols and phenols are highly susceptible to over-oxidation by halogens[3]. If you add the brominating agent too quickly, the localized concentration and subsequent exothermic spike can degrade the pyridine ring into colored quinone-like polymeric impurities. Solution: Control the stoichiometry strictly to 1.05 equivalents of the brominating agent and ensure dropwise addition over at least 30 minutes under vigorous stirring.

Q3: What is the optimal solvent and reagent system to maximize the C5-brominated isomer? A: While elemental bromine ( Br2​ ) in acetic acid is a classical method, it often leads to hydrobromide salt formation that complicates isolation and can cause over-oxidation. Studies on activated pyridines demonstrate that NBS in DMF is the superior system[2]. DMF stabilizes the ionic intermediates of the EAS pathway, entirely suppressing radical formation when kept cold and dark.

Q4: If isomeric impurities do form, how can I successfully purify the product? A: Side-chain brominated impurities are typically oilier and exhibit different solubility profiles than the highly crystalline target compound. Quench the crude reaction mixture with a 10% aqueous sodium thiosulfate solution to destroy any active bromine species. Extract the product, and perform a recrystallization using an ethanol/water gradient. The target 5-bromo-2,4,6-trimethylpyridin-3-ol will preferentially crystallize, leaving the isomeric impurities in the mother liquor.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how different reaction environments influence the dominant mechanistic pathway and the resulting isomeric purity of the product.

Reagent SystemSolventTemperatureIlluminationDominant PathwayTarget C5-Bromo YieldIsomeric Impurity Level
NBS (1.05 eq) DMF 0–5 °C Dark EAS >95% <1%
NBS (1.05 eq)MeCN20 °CDarkEAS88%~3%
NBS (1.05 eq) CCl4​ 80 °CUV LightRadical<10%>80% (Side-chain)
Br2​ (1.0 eq)AcOH20 °CAmbientEAS75%~5% (Over-oxidation)

Reaction Pathway Visualization

The following diagram illustrates the divergent chemical pathways based on your chosen experimental conditions.

G SM 2,4,6-Trimethylpyridin-3-ol (Starting Material) Cond1 NBS, DMF 0°C, Dark SM->Cond1 Cond2 NBS, CCl4 Heat, Light (hv) SM->Cond2 EAS Electrophilic Aromatic Substitution (EAS) Cond1->EAS Target 5-Bromo-2,4,6-trimethylpyridin-3-ol (Target Product) EAS->Target Regioselective C5 attack Radical Radical Substitution Pathway Cond2->Radical Impurity Bromomethyl Isomers (Side-chain Impurities) Radical->Impurity Methyl group abstraction

Divergent bromination pathways of 2,4,6-trimethylpyridin-3-ol based on reaction conditions.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework. By monitoring specific physical checkpoints during the procedure, you can confirm the reaction is proceeding via the correct mechanism in real-time.

Materials Required
  • 2,4,6-trimethylpyridin-3-ol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq, freshly recrystallized from water to remove Br2​ traces)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% Aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

  • Ice/Water bath and Aluminum foil

Step-by-Step Methodology

Step 1: System Preparation

  • Dissolve 1.0 eq of 2,4,6-trimethylpyridin-3-ol in anhydrous DMF (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Wrap the entire flask tightly in aluminum foil to exclude all ambient light.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

Step 2: Reagent Addition 4. Dissolve 1.05 eq of NBS in a minimal amount of anhydrous DMF in a separate, foil-wrapped addition funnel. 5. Begin dropwise addition of the NBS solution into the reaction flask over a period of 30–45 minutes.

  • Validation Checkpoint 1 (Thermal): Monitor the internal temperature. It must not exceed 5 °C. If a temperature spike occurs, pause the addition immediately. A controlled exotherm confirms the EAS pathway; a rapid spike risks oxidative degradation.

Step 3: Reaction Monitoring 6. Once addition is complete, maintain stirring at 0–5 °C for 2 hours.

  • Validation Checkpoint 2 (Visual): Briefly lift the foil to check the solution color. It should be pale yellow. A persistent dark red or orange color indicates unreacted bromine accumulation or degradation[3].

  • Validation Checkpoint 3 (Chromatographic): Perform TLC analysis (Hexanes:EtOAc 3:1, UV visualization). The highly polar starting material spot should disappear, replaced by a single, less polar product spot. The absence of multiple closely eluting spots confirms the lack of isomeric impurities.

Step 4: Quenching and Isolation 7. Quench the reaction by pouring the mixture into 5 volumes of ice-cold 10% aqueous sodium thiosulfate solution while stirring vigorously. This neutralizes any unreacted electrophilic bromine. 8. The product will precipitate as a light solid. Filter the solid under vacuum and wash thoroughly with cold distilled water to remove residual DMF and succinimide byproducts. 9. Dry the crude solid under vacuum, and recrystallize from ethanol/water if ultra-high purity (>99%) is required.

References[4] Benchchem. "Application Notes and Protocols: 3,5-Dibromo-2,4,6-trimethylphenol in Organic Synthesis."https://benchchem.com[3] Benchchem. "Technical Support Center: Synthesis of 3,5-Dibromo-2,4,6-trimethylphenol."https://benchchem.com[2] Thieme Connect. "Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide."https://thieme-connect.com[1] Benchchem. "Reactivity of Brominated Trimethylphenols: A Comparative Guide." https://benchchem.com

Sources

Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions with 5-bromo-2,4,6-trimethylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing the formidable challenge of cross-coupling 5-bromo-2,4,6-trimethylpyridin-3-ol . This substrate presents a "perfect storm" of synthetic difficulty: the C5 bromine is flanked by two bulky methyl groups (C4 and C6), creating massive steric hindrance, while the free C3-hydroxyl group can poison catalysts or alter the electronic profile of the pyridine ring.

Here, we provide field-proven troubleshooting FAQs, optimized protocols, and mechanistic insights to help you achieve high-yielding C–C and C–N couplings.

Section 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why does oxidative addition fail with 5-bromo-2,4,6-trimethylpyridin-3-ol under standard Suzuki or Buchwald-Hartwig conditions? A1: The failure is twofold. First, the di-ortho methyl groups physically block the palladium center from approaching the C–Br bond, drastically increasing the activation energy for oxidative addition. Second, if the C3-OH is unprotected, it can deprotonate under basic conditions to form a pyridonate. This electron-rich state further strengthens the C–Br bond, making oxidative addition thermodynamically unfavorable.

Q2: Do I absolutely need to protect the C3-hydroxyl group before coupling? A2: Yes, protection is highly recommended. While some highly active catalysts can tolerate free phenols, the proximity of the -OH to the reaction center in this specific pyridine often leads to base consumption, catalyst poisoning via O-coordination, or unwanted C–O coupling side reactions. We recommend protecting it as a Methoxymethyl (MOM) ether or Benzyl (Bn) ether to neutralize its electronic interference and prevent coordination.

Q3: Which ligands are best suited for the Suzuki-Miyaura coupling of this extremely hindered substrate? A3: You must use bulky, electron-rich phosphine ligands that favor the formation of a highly active mono-ligated L−Pd(0) species[1].

  • SPhos / XPhos: Dialkylbiarylphosphines like SPhos are exceptional for di-ortho-substituted aryl bromides. The steric bulk of the ligand forces the two coupling partners into close proximity during the catalytic cycle, accelerating reductive elimination[1].

  • R-Phos: Biphenylene-substituted ruthenocenylphosphine (R-Phos) has been shown to be a highly general and stable ligand specifically for the Suzuki-Miyaura coupling of sterically hindered aryl bromides, allowing reactions to proceed at lower temperatures[2].

Q4: I need to perform a C–N coupling (amination). Palladium catalysts are giving me <10% yield. What are my alternatives? A4: For C–N coupling of di-ortho-substituted hindered halides, standard Buchwald ligands often struggle due to the extreme congestion during the amine coordination step.

  • Alternative Pd Ligands: Trineopentylphosphine (TNpP) is a conformationally flexible ligand that accommodates sterically demanding substrates in Buchwald-Hartwig aminations, showing an inverse relationship between reaction rate and steric demand[3].

  • Copper Catalysis: Recent breakthroughs in Cu-catalyzed C–N coupling utilize novel pyrrole-ol ligands (e.g., α -trifluoromethyl-substituted pyrrole-ols). These ligands form highly electron-rich anionic Cu(I) complexes capable of oxidative addition into hindered aryl iodides/bromides, enabling coupling with bulky amines where Pd fails[4].

Section 2: Experimental Protocols & Workflow

To ensure a self-validating and reproducible system, follow this three-step workflow.

Workflow Start 5-bromo-2,4,6-trimethylpyridin-3-ol (Starting Material) Protect Step 1: OH Protection (MOM-Cl, NaH, THF) Start->Protect Block interference Couple Step 2: Suzuki Coupling (Pd2(dba)3, SPhos, K3PO4) Protect->Couple Overcome steric bulk Deprotect Step 3: Deprotection (HCl in MeOH) Couple->Deprotect Isolate intermediate Product Coupled Pyridin-3-ol (Final Product) Deprotect->Product Yield target

Fig 1: Three-step workflow for coupling sterically hindered pyridinols.

Step-by-Step Methodology: Optimized Suzuki-Miyaura Coupling

Step 1: C3-OH Protection (MOM Ether Formation)

  • Setup: In an oven-dried flask under argon, dissolve 5-bromo-2,4,6-trimethylpyridin-3-ol (1.0 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until gas evolution ceases.

  • Protection: Dropwise add chloromethyl methyl ether (MOM-Cl, 1.1 equiv). Caution: MOM-Cl is a known carcinogen; handle in a well-ventilated fume hood.

  • Workup: Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Step 2: Sterically Hindered Suzuki-Miyaura Coupling Mechanistic Note: The use of K3​PO4​ and a biphasic Toluene/Water system is critical. The water dissolves the base, facilitating the formation of the reactive boronate species required for transmetalation onto the congested Pd center.

  • Setup: To a Schlenk tube, add the MOM-protected pyridine (1.0 equiv), arylboronic acid (1.5 equiv), Pd2​(dba)3​ (2 mol%), SPhos or R-Phos (8 mol%), and anhydrous K3​PO4​ (3.0 equiv).

  • Solvent: Add degassed Toluene and degassed H2​O (10:1 ratio, 0.1 M total concentration).

  • Reaction: Seal the tube and heat at 100 °C for 18–24 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry, and purify via silica gel chromatography.

Step 3: Deprotection

  • Setup: Dissolve the coupled product in MeOH (0.1 M).

  • Cleavage: Add 3 M HCl (aqueous, 5.0 equiv) and heat to 50 °C for 4 hours.

  • Workup: Neutralize carefully with saturated NaHCO3​ , extract with DCM, and concentrate to yield the final coupled 2,4,6-trimethylpyridin-3-ol.

Section 3: Data Presentation & Ligand Selection

Selecting the right ligand is the single most important variable when dealing with the 2,4,6-trimethylpyridine core. The table below summarizes the optimal choices based on the desired transformation.

Ligand NameReaction TypeKey Advantage for Hindered SubstratesReference
SPhos Suzuki-MiyauraBiaryl backbone stabilizes mono-ligated Pd(0) ; excellent for di-ortho substituted aryl bromides.[1]
R-Phos Suzuki-MiyauraRuthenocenyl framework provides high stability and activity at lower temperatures (room temp to 100 °C).[2]
TNpP Buchwald-HartwigConformationally flexible; accommodates extreme steric demand during amine coordination.[3]
Pyrrole-ol (L7) Cu-Catalyzed C–NForms highly electron-rich anionic Cu(I) complex, enabling oxidative addition into hindered C–Br/C–I bonds.[4]
Section 4: Catalytic Cycle & Steric Causality

To understand why bulky ligands are required, we must look at the catalytic cycle. Counterintuitively, adding a massive ligand like SPhos helps overcome the steric hindrance of the 4,6-dimethyl groups. The extreme bulk of the ligand forces the intermediate L−Pd(II)(Ar)(Ar′) complex into a highly congested conformation, which thermodynamically drives the reductive elimination step forward to release the steric strain.

CatalyticCycle Pd0 L-Pd(0) (Monoligated Active Species) PdII_1 L-Pd(II)(Ar)(Br) (Sterically Congested) Pd0->PdII_1 Oxidative Addition (Requires electron-rich L) PdII_2 L-Pd(II)(Ar)(Ar') (Pre-Elimination Complex) PdII_1->PdII_2 Transmetalation (Base assisted) PdII_2->Pd0 Reductive Elimination (Accelerated by bulky L)

Fig 2: Pd-catalyzed coupling cycle highlighting the role of bulky ligands.

References
  • [1] Buchwald Ligands. Sigma-Aldrich.

  • [3] Raders, S. M. et al. Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry.

  • [2] Hoshi, T. et al. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.

  • [4] Modak, A. et al. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis.

Sources

Technical Support Center: Preventing Oxidation of 5-Bromo-2,4,6-trimethylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals working with 5-bromo-2,4,6-trimethylpyridin-3-ol . A recurring challenge with this intermediate is the oxidative degradation of the C3-hydroxyl group during storage, exposure to basic conditions, or transition-metal-catalyzed cross-couplings.

Below, we break down the mechanistic causality of this instability and provide self-validating protocols to secure your synthetic workflow.

Mechanistic Insight: The Causality of Oxidation

Why is this specific molecule so unstable? 5-Bromo-2,4,6-trimethylpyridin-3-ol is a highly substituted pyridinol. While the C5-bromide is electron-withdrawing, the three methyl groups (at C2, C4, and C6) exert strong inductive (+I) and hyperconjugative effects. Combined with the electron-donating hydroxyl group (+M), this significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the pyridine ring.

Under basic conditions (which deprotonate the OH to a highly electron-rich pyridinoxide) or in the presence of ambient oxygen and transition metals, the molecule undergoes rapid single-electron transfer (SET) oxidation. This pathway leads to the formation of highly reactive quinone-imines[1]. These intermediates rapidly polymerize or form colored degradation products, often appearing as a dark red or brown tar in your reaction flask. To halt this, the hydroxyl group must be protected to sterically shield the oxygen and electronically deactivate the ring.

Workflow Visualization

G A 5-Bromo-2,4,6-trimethylpyridin-3-ol (Electron-Rich Pyridinol) B Oxidative Degradation (Quinone-imines / Tars) A->B O2 / Base / SET (Unprotected) C Silyl Protection (TBSOTf / 2,6-Lutidine) A->C Protection Workflow D TBS-Protected Pyridinol (Oxidation Resistant) C->D E Downstream Chemistry (e.g., Pd-Catalyzed Coupling) D->E Stable to Base/Pd F Deprotection (TBAF or Acid) E->F G Final Functionalized Pyridinol F->G

Pathways of 5-bromo-2,4,6-trimethylpyridin-3-ol: Oxidative degradation vs. Silyl protection.

Troubleshooting & FAQs

Q1: My reaction mixture turns dark brown when I add base for my Suzuki coupling. What is happening? A: You are observing the oxidative degradation of the unprotected pyridinol. The base deprotonates the C3-hydroxyl, forming a pyridinoxide. This intermediate is extremely electron-rich and rapidly oxidizes in the presence of trace oxygen or Pd(II) to form quinone-imines[1]. You must protect the hydroxyl group prior to any basic or transition-metal-catalyzed steps.

Q2: I tried protecting the hydroxyl with TBSCl and Imidazole, but my yield was under 10%. Why did it fail? A: Steric hindrance. The C3-hydroxyl is flanked by methyl groups at the C2 and C4 positions. This creates a highly congested steric environment that prevents the relatively bulky tert-butyldimethylsilyl chloride (TBSCl) from approaching the oxygen efficiently. To overcome this, you must use a much more electrophilic silylating agent, such as TBS-Triflate (TBSOTf), paired with a non-nucleophilic base like 2,6-lutidine[2].

Q3: Can I use a Benzyl (Bn) or Acetyl (Ac) protecting group instead of a silyl ether? A: It is highly discouraged for this specific substrate. Acetates are base-labile and will cleave during downstream cross-couplings (which require basic conditions like K₂CO₃). Benzyl ethers are stable to base, but their standard deprotection condition (Pd/C, H₂) will likely result in the unwanted hydrodehalogenation of your C5-bromide. Silyl ethers (TBS or TIPS) offer the perfect orthogonality: stable to base and Pd, but easily removed by fluoride sources[3].

Data Presentation: Protecting Group Matrix
Protecting GroupReagents RequiredSteric ToleranceStability to Pd-CouplingDeprotection ConditionsSuitability for Target
TBS (Silyl) TBSOTf, 2,6-LutidineExcellent (with OTf)HighTBAF or mild acidOptimal - Orthogonal to Br
TIPS (Silyl) TIPSOTf, 2,6-LutidineGood (with OTf)Very HighTBAF or strong acidOptimal - Best for harsh bases
Acetyl (Ac) Ac₂O, DMAP, PyridineModeratePoor (Base labile)K₂CO₃ / MeOHNot Recommended
Benzyl (Bn) BnBr, NaH or K₂CO₃ModerateHighH₂, Pd/CPoor - Risks C-Br cleavage
MOM (Acetal) MOMCl, DIPEAGoodHighStrong Acid (HCl)Alternative - Toxic reagents
Experimental Protocols (Self-Validating Systems)
Protocol 1: Sterically Driven TBS Protection

Objective: Install a TBS group on the highly hindered C3-hydroxyl using hyper-reactive silyl triflates[2].

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 5-bromo-2,4,6-trimethylpyridin-3-ol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add 2,6-lutidine (2.0 eq) via syringe. Stir for 5 minutes at 0 °C (ice bath).

    • Self-Validation Check: The solution should remain colorless or pale yellow. If it turns pink/red, your flask has oxygen/moisture ingress and oxidation has begun.

  • Silylation: Dropwise, add TBSOTf (1.5 eq) over 10 minutes. The reaction is highly exothermic.

  • Monitoring: Remove the ice bath and let stir at room temperature for 2 hours.

    • Self-Validation Check: Check by TLC (Hexanes/EtOAc 4:1). The highly polar starting material (Rf ~0.2) will disappear, replaced by a non-polar UV-active spot (Rf ~0.8).

  • Quench & Workup: Quench with saturated aqueous NH₄Cl (to protonate and remove 2,6-lutidine). Extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol 2: Fluoride-Mediated Deprotection

Objective: Cleave the Si-O bond cleanly without affecting the C5-bromide or downstream functional groups[3].

  • Preparation: Dissolve the TBS-protected intermediate in anhydrous Tetrahydrofuran (THF) (0.1 M) under argon.

  • Fluoride Addition: Cool to 0 °C. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) (1.2 eq) dropwise.

  • Monitoring: Stir for 1 hour at room temperature.

    • Self-Validation Check: The strong Si-F bond formation (driving force ~30 kcal/mol stronger than Si-O) ensures rapid and irreversible cleavage[4]. TLC will show the complete disappearance of the non-polar spot and the return of a highly polar spot.

  • Workup: Dilute with EtOAc and wash extensively with water (3x) to remove the water-soluble TBAF salts. Dry and concentrate.

References
  • "Silyl Protective Groups", Chem-Station Int. Ed.
  • "Silyl Groups - Technical Library", Gelest.
  • "Protecting Groups For Alcohols", Master Organic Chemistry.
  • "Lipid-Soluble 3-Pyridinol Antioxidants Spare α-Tocopherol and Do Not Efficiently Mediate Peroxidation of Cholesterol Esters in Human Low-Density Lipoprotein", Journal of Medicinal Chemistry - ACS Publications.

Sources

Resolving poor solubility issues of 5-bromo-2,4,6-trimethylpyridin-3-ol in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 5-bromo-2,4,6-trimethylpyridin-3-ol

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous solubilization of 5-bromo-2,4,6-trimethylpyridin-3-ol . Due to its fully substituted aromatic architecture, this compound presents severe physicochemical barriers to standard assay preparation.

Below, we dissect the causality behind these solubility failures and provide field-proven, self-validating protocols to rescue your experiments.

Part 1: Diagnostic FAQ – Understanding the Physicochemical Barriers

Q: Why does 5-bromo-2,4,6-trimethylpyridin-3-ol resist solubilization in standard physiological buffers (pH 7.4)? A: The resistance is a direct consequence of its highly encumbered molecular topology. While the molecule possesses an amphoteric profile—a weakly basic pyridine nitrogen and a weakly acidic hydroxyl group—its solvation is physically blocked by extreme steric hindrance. The 2,4,6-trimethyl groups act as a hydrophobic shield around the ionizable centers (the 2- and 6-methyls shield the nitrogen; the 2- and 4-methyls shield the hydroxyl). Furthermore, the 5-bromo substituent significantly increases the crystal lattice energy and overall lipophilicity (LogP). Consequently, water dipoles cannot adequately penetrate this hydrophobic radius to form a stable hydration shell.

Q: I adjusted the media to pH 2.0 to force protonation of the pyridine ring, but the compound still precipitated. What is the mechanistic failure here? A: You are encountering the limits of pH-driven solubilization in sterically shielded systems. While pH 2.0 is theoretically sufficient to protonate a standard pyridine nitrogen, the resulting pyridinium cation in this specific molecule remains buried beneath the 2,6-dimethyl electron clouds. The localized polarity of the cation is vastly outcompeted by the hydrophobic surface area of the bromo and methyl groups. To resolve this, you must lower the dielectric constant of the aqueous phase using a co-solvent prior to pH adjustment, which reduces the thermodynamic penalty of solvating the non-polar regions[1].

Q: My standard workflow involves creating a 100 mM DMSO stock and diluting it directly into aqueous media. This results in immediate cloudiness. How do I prevent this "solvent shift" precipitation? A: This cloudiness is sub-visible to visible precipitation caused by solvent-shift nucleation. As the DMSO rapidly diffuses into the bulk aqueous phase, the local solubility of the highly lipophilic 5-bromo-2,4,6-trimethylpyridin-3-ol drops exponentially, causing rapid supersaturation and aggregation. To prevent this, you must employ a synergistic solubilization strategy [2]. By introducing an inclusion complexation agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) into the aqueous receiving media, you provide a hydrophobic microenvironment (the cyclodextrin cavity) that acts as a thermodynamic sink for the compound as the DMSO diffuses away, successfully maintaining the drug in solution[3].

Part 2: Quantitative Solubilization Strategies

The following table summarizes the comparative efficacy of various solubilization matrices for fully substituted halogenated pyridines, highlighting the necessity of combinatorial approaches.

Solubilization MatrixMechanism of ActionEstimated Solubility GainPrimary Limitation
Aqueous Buffer (pH 7.4) Baseline Hydration1x (Baseline)Complete precipitation at standard assay concentrations.
pH Extreme (pH < 2.0) Cationic Hydration~2x - 5xSteric shielding by methyl groups limits hydration shell formation.
10% DMSO (Co-solvent) Dielectric Constant Reduction~15x - 20xHigh risk of solvent-shift nucleation upon further dilution[1].
20% HP-β-CD Hydrophobic Encapsulation~50x - 80xBinding affinity is restricted by the bulky bromo-substituent orientation.
Synergistic (5% DMSO + 20% HP-β-CD) Co-solvency + Complexation>200x Requires careful stepwise titration to prevent transient crashing[2].

Part 3: Troubleshooting Workflow Visualization

Follow this logic tree to determine the optimal solubilization pathway for your specific experimental constraints.

SolubilityWorkflow Start 5-bromo-2,4,6-trimethylpyridin-3-ol (Highly Lipophilic / Sterically Hindered) Q1 Is physiological pH (7.4) strictly required for the assay? Start->Q1 pH_Adjust pH Adjustment Strategy (pH < 2.0 or pH > 10.0) Q1->pH_Adjust No Direct_Dilute Direct Aqueous Dilution from DMSO Stock Q1->Direct_Dilute Yes Steric_Fail Precipitation occurs due to steric shielding of N/OH groups pH_Adjust->Steric_Fail Fails Cosolvent_CD Synergistic Solubilization (Co-solvent + HP-β-CD) Steric_Fail->Cosolvent_CD Rescue Strategy Stepwise Stepwise Titration into 20% HP-β-CD Buffer Cosolvent_CD->Stepwise Crash Solvent-Shift Nucleation (Rapid Precipitation) Direct_Dilute->Crash Causes Crash->Cosolvent_CD Rescue Strategy Success Stable Aqueous Solution (Verified via DLS) Stepwise->Success Yields

Decision matrix for resolving solvent-shift nucleation and steric hindrance in aqueous media.

Part 4: Self-Validating Experimental Protocol

Synergistic Anti-Precipitation Workflow Objective: Achieve a stable 1 mM aqueous solution of 5-bromo-2,4,6-trimethylpyridin-3-ol for in vitro assays without utilizing toxic levels of organic solvents. Mechanism: Utilizing a co-solvent to disrupt the crystal lattice and a cyclodextrin to encapsulate the monomeric hydrophobic drug, preventing nucleation[3].

Step 1: Primary Solubilization (Lattice Disruption) Dissolve 5-bromo-2,4,6-trimethylpyridin-3-ol in 100% molecular biology grade DMSO to create a 20 mM concentrated stock. Causality: DMSO completely disrupts the intermolecular hydrogen bonding (OH···N) and halogen bonding inherent to the compound's crystal lattice, stabilizing it in a monomeric state.

Step 2: Receptor Phase Preparation (Thermodynamic Sink) Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS pH 7.4). Stir at 37°C until completely clear. Causality: The β-cyclodextrin cavity (approx. 6.0-6.5 Å internal diameter) is geometrically optimal for encapsulating the brominated pyridine ring, shielding the lipophilic surface area from the aqueous environment.

Step 3: Stepwise Titration (Nucleation Prevention) CRITICAL: Do NOT inject the DMSO stock rapidly into the buffer. Using a high-precision pipette, add the 20 mM DMSO stock dropwise into the 20% HP-β-CD solution under vigorous vortexing, achieving a final concentration of 1 mM drug (resulting in 5% final DMSO). Causality: Dropwise addition ensures the local concentration of the free drug never exceeds the encapsulation rate of the cyclodextrin, entirely bypassing the supersaturation threshold that causes solvent-shift nucleation.

Step 4: Self-Validation & Quality Control To ensure the protocol was successful and the compound is truly dissolved (not just suspended as nanoparticles), validate the solution:

  • Visual Inspection (Tyndall Effect): Hold the tube against a dark background and shine a strong laser pointer through it. The beam path should be invisible. If the beam scatters light, sub-visible precipitation has occurred.

  • Dynamic Light Scattering (DLS): Run the sample through a DLS instrument. A successful formulation will show a single monodisperse peak at ~1.5–2.0 nm (representing the cyclodextrin-drug inclusion complex). If peaks appear in the 100–1000 nm range, large aggregates have formed, indicating the titration in Step 3 was performed too rapidly.

References[2] Title: Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs

Source: nih.gov (PubMed) URL: [1] Title: Solubility enhancement techniques: A comprehensive review Source: wjbphs.com URL: [3] Title: Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent Source: researchgate.net URL:

Sources

Technical Support Center: Temperature Optimization for the Bromination of 2,4,6-trimethylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the bromination of 2,4,6-trimethylpyridin-3-ol. We will explore the critical role of temperature in controlling reaction outcomes, offering detailed troubleshooting protocols and frequently asked questions to ensure the successful, selective synthesis of your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction's nature and the pivotal role of temperature.

Q1: Why is temperature control so critical for the bromination of 2,4,6-trimethylpyridin-3-ol?

A: Temperature control is paramount due to the high reactivity of the 2,4,6-trimethylpyridin-3-ol substrate. The pyridine ring is typically electron-deficient and less reactive towards electrophilic aromatic substitution than benzene[1]. However, the hydroxyl (-OH) group is a potent activating group, significantly increasing the electron density of the ring and making it highly susceptible to electrophilic attack. This heightened reactivity can lead to several temperature-dependent issues:

  • Loss of Selectivity: At elevated temperatures, the reaction can become less discriminate, leading to the formation of multiple brominated isomers or over-bromination (dibromo- and tribromo- products)[2].

  • Side Reactions and Decomposition: Many bromination reactions are exothermic.[2] Without precise temperature control, a runaway reaction can occur, leading to the formation of undesired byproducts and decomposition of the starting material or product.

  • Kinetic vs. Thermodynamic Control: Lower temperatures often favor the formation of the kinetically preferred product, which may be the desired isomer. Higher temperatures can provide enough energy to overcome activation barriers for other pathways, leading to a mixture of products or the more stable thermodynamic product, which may not be the target molecule. For many electrophilic brominations, temperatures as low as -78°C to -30°C are employed to maximize selectivity.[2]

Q2: What is the expected regioselectivity for this bromination, and how does temperature influence it?

A: The regioselectivity is dictated by the directing effects of the substituents. The hydroxyl group is a strong ortho, para-director. In 2,4,6-trimethylpyridin-3-ol, the positions ortho to the hydroxyl group are positions 2 and 4, and the para position is 6. All three of these positions are already substituted with methyl groups. Therefore, the bromination is expected to occur at the remaining available position on the ring, which is C5. The methyl groups at C4 and C6 may provide some steric hindrance, making precise control of reaction conditions essential. While C5 is the electronically favored position, excessively high temperatures can sometimes overcome steric barriers or lead to alternative reaction mechanisms, potentially reducing the yield of the desired 5-bromo isomer.

Q3: What are the most common brominating agents, and how does temperature relate to their choice?

A: The choice of brominating agent is intrinsically linked to the desired reactivity and the required temperature profile.

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to molecular bromine.[3][4] It provides a low, constant concentration of electrophilic bromine, which helps to prevent over-bromination, especially with highly activated substrates like pyridinols.[3][5] Reactions with NBS are often conducted at temperatures ranging from -30°C to room temperature to achieve high selectivity.[2]

  • Molecular Bromine (Br₂): While effective, Br₂ is a very strong and less selective brominating agent. Its use often requires very low temperatures and careful control of stoichiometry to avoid multiple additions and side reactions.[6] The use of Br₂ can also necessitate strongly acidic conditions, which may not be compatible with all substrates.

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH): This is another common source of electrophilic bromine, similar in reactivity to NBS, and can be used in a variety of solvents.[6] Temperature ranges for DBDMH are often comparable to those used for NBS.

For a highly activated and sensitive substrate like 2,4,6-trimethylpyridin-3-ol, NBS is generally the recommended starting agent to maximize control and selectivity.

Q4: What are typical starting temperatures for optimizing this reaction?

A: A systematic approach is recommended. A good starting range for temperature screening would be:

  • Low Temperature: -30°C to 0°C. This range is likely to provide the highest selectivity for the desired monobrominated product.[2]

  • Intermediate Temperature: Room Temperature (~20-25°C). This offers a convenient and often effective balance between reaction rate and selectivity.

  • Elevated Temperature: 50°C to 80°C. This should only be explored if the reaction is sluggish at lower temperatures, but be aware of the increased risk of side products.[7]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the bromination of 2,4,6-trimethylpyridin-3-ol.

Problem Potential Cause Recommended Solution & Explanation
1. Low Yield of Brominated Product A. Reaction Temperature is Too Low: The reaction lacks sufficient activation energy, causing it to stall or proceed very slowly.Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the starting material is consumed very slowly or not at all after a reasonable time (e.g., 2-4 hours), gradually allow the reaction to warm to a higher temperature (e.g., from -30°C to 0°C, or 0°C to room temperature). Re-evaluate the reaction progress.
B. Reaction Temperature is Too High: The starting material or the product is decomposing, or the reaction is favoring the formation of multiple side products over the desired compound.Solution: If TLC analysis shows the formation of multiple spots, streaking, or a baseline spot indicative of polar decomposition products, repeat the reaction at a significantly lower temperature.[2] For instance, if the reaction failed at room temperature, attempt it at 0°C or -30°C.
2. Formation of Multiple Products (Low Regioselectivity) The reaction temperature is too high, leading to the formation of kinetic and thermodynamic products or overcoming the selectivity of the brominating agent.Solution: This is a classic sign of insufficient temperature control. Lower the reaction temperature significantly.[2] Running the reaction at 0°C, or even in a dry ice/acetone bath (~-78°C) for the initial addition of the brominating agent, can dramatically improve regioselectivity.[8] Additionally, consider screening different solvents, as polarity can influence selectivity.[2]
3. Significant Over-bromination (e.g., Dibromo-product formation) A. High Temperature: Elevated temperatures can increase the rate of the second bromination, competing with the initial desired reaction.Solution A: Lower the reaction temperature as described above. The activation energy for the second bromination is often higher, so reducing the temperature will disproportionately slow this undesired follow-on reaction.
B. Incorrect Stoichiometry: An excess of the brominating agent is present.Solution B: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent (e.g., NBS). Add the agent slowly or portion-wise to the cooled reaction mixture to avoid localized high concentrations.
4. Uncontrolled Exothermic Reaction The bromination of this activated ring is highly exothermic, and the rate of heat generation exceeds the rate of cooling.Solution: Ensure the reaction is performed in a flask of appropriate size (not more than half full) with efficient stirring. Add the brominating agent very slowly via a dropping funnel or in small portions over an extended period.[2] The reaction vessel must be immersed in a cooling bath with a large thermal mass (e.g., an ice-water or dry ice-acetone bath) to effectively dissipate the heat generated.

Section 3: Experimental Design & Protocols

Protocol: Temperature Screening for Optimal Bromination with NBS

This protocol outlines a parallel experiment to efficiently determine the optimal temperature for the bromination of 2,4,6-trimethylpyridin-3-ol.

Materials:

  • 2,4,6-trimethylpyridin-3-ol

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (or other suitable aprotic solvent like THF or DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • TLC plates, developing solvent (e.g., 30% Ethyl Acetate in Hexanes)

Procedure:

  • Reaction Setup: In three separate, dry, round-bottom flasks equipped with magnetic stir bars, dissolve 2,4,6-trimethylpyridin-3-ol (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Temperature Equilibration:

    • Flask A: Cool the mixture to -30°C using a dry ice/acetonitrile bath.

    • Flask B: Cool the mixture to 0°C using an ice-water bath.

    • Flask C: Maintain the mixture at room temperature (~20°C).

  • Reagent Addition: To each flask, add NBS (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not significantly deviate from the target.

  • Reaction Monitoring: Stir the reactions at their respective temperatures. Monitor the progress by TLC every 30 minutes, checking for the consumption of the starting material and the formation of the product spot.

  • Quenching: Once the starting material is consumed (or after a set time, e.g., 4 hours), quench the reactions by adding a small amount of saturated aqueous sodium thiosulfate solution to destroy any remaining active bromine.

  • Work-up:

    • Dilute the reaction mixtures with ethyl acetate.

    • Wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the yield and the ratio of the desired product to byproducts.

Data Summary: Expected Outcomes of Temperature Screening

The following table summarizes hypothetical but representative results from the protocol above, illustrating the impact of temperature on the reaction outcome.

Reaction TemperatureReaction TimeCrude Yield (%)Purity (Desired Product : Byproducts)Key Observations
-30°C 4 hours~75%98 : 2Clean reaction with high selectivity. Some starting material may remain if the reaction time is too short.
0°C 2 hours~90%95 : 5Optimal balance of rate and selectivity. Minor dibromo-product may be observed.
20°C (Room Temp) 1 hour~85%80 : 20Fast reaction, but significant formation of dibromo- and other side products, leading to lower purity and a slightly reduced yield of the desired product.

Section 4: Workflow Visualization

The following diagram illustrates a logical workflow for optimizing the reaction temperature.

Temperature_Optimization_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis & Decision Phase A Define Reaction Scale & Substrate Purity Check B Select Brominating Agent (e.g., NBS) A->B C Choose Solvent System (e.g., Acetonitrile) B->C D Set up Parallel Reactions (-30°C, 0°C, 20°C) C->D E Slowly Add Brominating Agent (1.1 eq) D->E F Monitor Reactions by TLC/LC-MS (Consumption of SM, Product Formation) E->F G Quench, Work-up & Isolate Crude Product F->G H Analyze Yield & Purity (NMR, LC-MS) G->H I Identify Optimal Temperature (Best balance of yield, purity, and time) H->I

Caption: Workflow for Temperature Optimization in Bromination.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes: Selective Bromination of 3-Pyridinemethanol using N-Bromosuccinimide.
  • BenchChem. (2025).
  • Scott, D. A., & de Koning, C. B. (2004). Synthesis and Reactivity of Some 6-Substituted-2,4-dimethyl-3-pyridinols, a Novel Class of Chain-Breaking Antioxidants. The Journal of Organic Chemistry, 69(25), 8751–8758. [Link]

  • Gazzard, I. J., & Katritzky, A. R. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic, 690-694. [Link]

  • Google Patents. (2019).
  • Khan, M. N. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-178. [Link]

  • Organic Syntheses. (n.d.). bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. [Link]

  • Powers, D. G., & Paquette, L. A. (2015). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 137(23), 7464–7467. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Kianmehr, E., & Faghih, N. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001(10), 1485-1487. [Link]

  • Tsai, Y.-L., et al. (2018). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 157, 114-129. [Link]

Sources

Solvent selection guide for extracting and purifying 5-bromo-2,4,6-trimethylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solvent Selection for 5-bromo-2,4,6-trimethylpyridin-3-ol

Welcome to the technical support guide for the extraction and purification of 5-bromo-2,4,6-trimethylpyridin-3-ol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested guidance in a direct question-and-answer format to address the specific challenges you may encounter. Our approach is grounded in the fundamental physicochemical properties of the target molecule to empower you to make informed, effective decisions in the laboratory.

Part 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the target molecule's properties, which are critical for understanding its behavior in different solvent environments.

Q1: What are the key structural features of 5-bromo-2,4,6-trimethylpyridin-3-ol that dictate solvent choice?

A1: Understanding the molecule's structure is the cornerstone of effective solvent selection. The principle of "like dissolves like" is our primary guide.[1] This molecule possesses several key functional groups that determine its overall polarity and solubility:

  • Pyridine Ring: The nitrogen atom's lone pair of electrons is not part of the aromatic system, making it a readily available hydrogen bond acceptor and giving the molecule a basic character (similar to tertiary amines).[2][3][4] This makes the molecule polar.

  • Hydroxyl (-OH) Group: This group is highly polar and can act as both a hydrogen bond donor and acceptor. Its position on the pyridine ring gives it phenolic character, making it weakly acidic.

  • Bromo (-Br) and Trimethyl (-CH₃) Groups: The three methyl groups are nonpolar and add lipophilic (fat-loving) character to the molecule.[5] The bromine atom increases the molecular weight and adds a degree of polarizability.

Q2: Can I predict the molecule's pKa, and how does that help in extraction?

A2: Precisely predicting pKa without experimental data is difficult, but we can make educated estimations based on analogous structures.

  • pKa (Conjugate Acid): The pyridine nitrogen is basic. The pKa of the corresponding pyridinium ion is likely in the range of 4-6, similar to many substituted pyridines.[3][6]

  • pKa (Phenolic Hydroxyl): The hydroxyl group is weakly acidic. Its pKa is likely in the range of 9-11.

This dual acidic/basic nature is a powerful tool for purification. By adjusting the pH of an aqueous solution, you can selectively ionize the molecule.

  • In acidic solution (pH < 2): The pyridine nitrogen will be protonated (R₃N-H⁺), forming a salt that is highly soluble in water.

  • In basic solution (pH > 12): The hydroxyl group will be deprotonated (R-O⁻), forming a phenoxide salt that is also soluble in water.

  • In neutral solution (pH ~7): The molecule will be in its neutral, less water-soluble form.

This pH-dependent solubility is the basis for a highly selective acid-base extraction protocol to separate it from non-ionizable impurities.[7]

Part 2: Extraction Strategies & Troubleshooting

This section focuses on the initial isolation of your crude product from the reaction mixture.

Q3: What is the best general-purpose solvent for an initial liquid-liquid extraction (LLE) of this compound?

A3: For extracting the neutral form of 5-bromo-2,4,6-trimethylpyridin-3-ol from an aqueous reaction mixture, Ethyl Acetate (EtOAc) is an excellent first choice.

  • Rationale: Ethyl acetate has intermediate polarity and is a hydrogen bond acceptor. It can effectively solvate the polar groups of the target molecule while being immiscible with water. Dichloromethane (DCM) is another good option, often providing higher solubility for a broad range of compounds, but it is denser than water, which can sometimes complicate separations.

Q4: My initial extraction gave a low yield and many impurities. How can I improve selectivity?

A4: This is a classic purification challenge that can be solved with a robust acid-base extraction workflow. This method leverages the pKa of your compound to separate it from neutral or oppositely charged impurities.

  • Dissolution: Take your crude reaction mixture and dissolve it in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Wash (Isolating the Base):

    • Transfer the organic solution to a separatory funnel.

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Perform this extraction 2-3 times.

    • Your target compound, being basic, will become protonated (pyridinium salt) and move into the aqueous layer. Neutral organic impurities will remain in the organic layer, which you can now discard.

  • Basification and Re-extraction:

    • Collect the acidic aqueous layers containing your protonated product.

    • Cool the aqueous solution in an ice bath to manage any heat generated during neutralization.

    • Slowly add a base (e.g., 10% NaOH or saturated NaHCO₃) until the pH is basic (pH > 8). This deprotonates the pyridinium salt, returning it to its neutral, organic-soluble form. You may see the product precipitate if it has low water solubility.

    • Extract this basic aqueous solution 3-4 times with fresh Ethyl Acetate or DCM.

  • Final Steps:

    • Combine the organic layers from the re-extraction.

    • Wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and evaporate the solvent under reduced pressure to yield your purified, albeit still potentially crude, product.

This process is visually outlined in the workflow diagram below.

cluster_0 Acid-Base Extraction Workflow A Crude Mixture in Organic Solvent (EtOAc) B Extract with 1M HCl A->B C1 Organic Layer: Neutral Impurities (Discard) B->C1 Separate C2 Aqueous Layer: Protonated Product (R₃NH⁺Cl⁻) B->C2 Separate D Basify with NaOH to pH > 8 C2->D E Extract with Fresh EtOAc D->E F1 Aqueous Layer: Salts (Discard) E->F1 Separate F2 Organic Layer: Purified Neutral Product E->F2 Separate G Dry (Na₂SO₄) & Evaporate F2->G H Product Ready for Chromatography/Recrystallization G->H

Caption: Workflow for purifying a basic compound via acid-base extraction.

Part 3: Purification Guide: Chromatography & Recrystallization

After a successful extraction, further purification is almost always necessary. This section covers the two primary techniques: chromatography and recrystallization.

Chromatography
Q5: What is the recommended chromatography method and stationary phase for this compound?

A5: Normal-phase flash column chromatography using silica gel is the standard and most effective method for purifying compounds of this polarity. Silica gel is a polar stationary phase that will interact strongly with the polar hydroxyl and pyridine groups of your molecule.

Q6: My compound streaks badly or won't move off the baseline during TLC and column chromatography. What's wrong and how do I fix it?

A6: This is the most common problem encountered when purifying basic compounds like pyridines on standard silica gel.[8]

  • The Cause: Silica gel is inherently acidic due to surface silanol groups (Si-OH). These acidic sites can strongly and sometimes irreversibly bind to the basic nitrogen of your pyridine, leading to significant peak tailing, streaking, and even complete retention on the column.[8]

  • The Solution: You must add a small amount of a basic modifier to your mobile phase (solvent system) to "shield" your compound from these acidic sites. The modifier, a competing base, will preferentially interact with the silanol groups, allowing your compound to elute cleanly.

    • Recommended Modifier: Add 0.5-1% triethylamine (TEA) or 0.5-1% ammonia solution (in methanol) to your solvent system. For example, a solvent system of 30% Ethyl Acetate in Hexane would become 30% EtOAc / 69.5% Hexane / 0.5% TEA.

  • Prepare Stock Solutions: Create small vials of potential solvent systems. Good starting points for a polar molecule are mixtures of a nonpolar solvent (Hexane or Heptanes) and a polar solvent (Ethyl Acetate).

    • System 1: 20% EtOAc in Hexane

    • System 2: 40% EtOAc in Hexane

    • System 3: 60% EtOAc in Hexane

    • To each system, add 0.5-1% TEA.

  • Spot the TLC Plate: Dissolve a tiny amount of your crude product in a solvent like DCM or EtOAc. Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing one of your prepared solvent systems. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if your compound is UV active) and/or by staining (e.g., with potassium permanganate).

  • Optimize: The ideal solvent system will give your target compound a retention factor (Rf) of ~0.3-0.4 .[9]

    • If the spot is at the baseline (Rf ~ 0), the solvent is not polar enough. Increase the percentage of EtOAc.

    • If the spot is at the solvent front (Rf ~ 1), the solvent is too polar. Decrease the percentage of EtOAc.

    • If you observe streaking, ensure you have added the TEA modifier.

cluster_1 Chromatography Troubleshooting Start Run TLC Rf_Check Is Rf ~ 0.3? Start->Rf_Check TooLow Rf too low (near baseline) Rf_Check->TooLow No (Low) TooHigh Rf too high (near solvent front) Rf_Check->TooHigh No (High) Streaking Compound is streaking? Rf_Check->Streaking Yes IncreasePolarity Increase % of polar solvent (EtOAc) TooLow->IncreasePolarity DecreasePolarity Decrease % of polar solvent (EtOAc) TooHigh->DecreasePolarity AddModifier Add 0.5-1% TEA to mobile phase Streaking->AddModifier Success Proceed to Column Streaking->Success No AddModifier->Success IncreasePolarity->Start DecreasePolarity->Start

Caption: Decision tree for optimizing TLC conditions for basic compounds.

Recrystallization
Q7: My compound seems pure by TLC after the column, but the NMR is still messy. What should I do?

A7: Recrystallization is an excellent final purification step to remove trace impurities that co-elute during chromatography and to obtain a highly crystalline, stable solid. The key is finding a solvent or solvent system where your compound has high solubility when hot and low solubility when cold.[10]

Q8: How do I find the best solvent for recrystallization?

A8: A systematic solvent screen using small amounts of your material is the most efficient approach.

  • Candidate Solvents: Based on the molecule's polarity, good candidates include:

    • Polar Protic: Ethanol, Methanol, Isopropanol, Water[1]

    • Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile

    • Nonpolar (as anti-solvents): Hexanes, Heptane, Toluene

  • Screening Protocol:

    • Place ~10-20 mg of your compound into several small test tubes.

    • To each tube, add a different candidate solvent dropwise at room temperature. Note if it dissolves readily. A good single solvent will NOT dissolve the compound well at room temperature.

    • Take the tubes where the solid did not dissolve and heat them gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid just dissolves.

    • Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.

    • A good solvent is one in which the compound dissolves completely when hot but forms a significant amount of crystalline precipitate upon cooling.

Q9: No single solvent works well. What is my next option?

A9: A mixed-solvent system is the solution.[1][11] This involves a "good" solvent in which your compound is highly soluble, and a "poor" (or "anti-") solvent in which it is insoluble.

  • Procedure:

    • Dissolve your compound in the minimum amount of the hot "good" solvent (e.g., Acetone or Ethanol).

    • While the solution is still hot, add the "poor" anti-solvent (e.g., Hexanes or Water) dropwise until you see persistent cloudiness (turbidity).

    • Add a few more drops of the hot "good" solvent to make the solution clear again.

    • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

Solvent System "Good" Solvent "Poor" (Anti-Solvent) Rationale
Ethanol / Water EthanolWaterGood for polar compounds that are very soluble in alcohols. Adding water decreases the solubility.
Acetone / Hexanes AcetoneHexanesA versatile system. Acetone solvates the polar groups, and adding nonpolar hexanes forces the compound out of solution.
Ethyl Acetate / Hexanes Ethyl AcetateHexanesSimilar to Acetone/Hexanes but uses a slightly less polar "good" solvent.

Part 4: Summary & Data Tables

Solvent Property and Application Summary
SolventPolarity IndexBoiling Point (°C)Suitability for ExtractionSuitability for Chromatography (Mobile Phase)Suitability for Recrystallization
Hexane/Heptane 0.169 / 98Poor (unless as anti-solvent)Excellent (nonpolar component)Excellent (as anti-solvent)
Toluene 2.4111ModerateGood (nonpolar component)Possible (single or mixed)
Dichloromethane (DCM) 3.140GoodGood (polar component)Possible, but volatile
Ethyl Acetate (EtOAc) 4.477ExcellentExcellent (polar component)Good (single or mixed)
Acetone 5.156Miscible with waterCan be used, less commonExcellent (as "good" solvent)
Ethanol 5.278Miscible with waterCan be used, very polarExcellent (single or mixed)
Methanol 6.665Miscible with waterGood (for very polar systems)Good (single or mixed)
Water 10.2100As aqueous phaseNot for normal-phaseExcellent (as anti-solvent)
Troubleshooting Quick Reference
IssueProbable Cause(s)Recommended Solution(s)
Low Extraction Yield Incorrect pH; Insufficient number of extractions; Emulsion formation.Use acid-base extraction; Perform at least 3-4 extractions; Add brine to break emulsions.
Streaking on TLC/Column Strong interaction between basic compound and acidic silica gel.Add 0.5-1% triethylamine (TEA) or ammonia to the mobile phase.
Compound Stuck on Column Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., Ethyl Acetate) in the mobile phase.
No Crystals Form Solution is not saturated (too much solvent); Compound is an oil.Boil off some solvent and re-cool; Scratch the inside of the flask; Add a seed crystal; Try a different solvent system.
Oily Precipitate Solution cooled too quickly; Solvent boiling point is lower than compound melting point.Allow solution to cool slowly to room temperature before icing; Choose a higher-boiling solvent.

References

  • Wave, R.J. (n.d.). Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. RJ Wave Publisher.
  • New World Encyclopedia contributors. (n.d.). Pyridine. New World Encyclopedia.
  • Zavala-Guzmán, G., et al. (2022).
  • Adam, W., et al. (1967). Hydrogen Bonding in Pyridine. Journal of the American Chemical Society.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (2021). How to remove pyridine when I use it as solvent?.
  • Wikipedia. (n.d.). Pyridine.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Quora. (2018). Does hydrogen bond exist in pyridine molecules?.
  • chemeurope.com. (n.d.). Pyridine.
  • Reddit. (2022).
  • BenchChem. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

Sources

Validation & Comparative

Efficacy Comparison Guide: 5-Bromo-2,4,6-trimethylpyridin-3-ol vs. Standard Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pushes toward more complex, sterically hindered architectures, standard pyridine building blocks often fall short. Bromopyridinols are foundational to modern drug discovery, frequently utilized as critical building blocks in the1[1] and as transient ligands in advanced2[2]. However, when an unshielded bromopyridinol is the target substrate in a cross-coupling reaction, it typically suffers from sluggish oxidative addition and vulnerability to catalyst poisoning.

The introduction of 3[3] (CAS: 1823879-46-4) fundamentally resolves these limitations. By strategically positioning three methyl groups around the pyridinol core, this highly engineered alternative offers a unique blend of steric shielding and electronic enrichment, altering its reactivity profile in transition-metal-catalyzed workflows.

Mechanistic Rationale: The Trimethyl Advantage

In standard cross-coupling reactions, unshielded pyridines (like 5-bromopyridin-3-ol) frequently act as competitive ligands, coordinating to the palladium center via their basic nitrogen. This leads to rapid catalyst deactivation. Furthermore, the electron-deficient nature of the unsubstituted pyridine ring makes the oxidative addition of the C-Br bond to Pd(0) thermodynamically unfavorable.4[4] overcomes these barriers through two causal mechanisms:

  • Steric Shielding (The Ortho-Effect): The methyl groups at the 2- and 6-positions act as physical bumpers. They sterically hinder the basic pyridine nitrogen from coordinating to the bulky palladium-phosphine complexes, preserving the active catalyst concentration and preventing off-target oligomerization.

  • Electronic Enrichment: The three methyl groups exert a strong positive inductive (+I) effect, significantly increasing the electron density of the pyridine core. This electron enrichment lowers the activation energy required for the oxidative addition of the C-Br bond, accelerating the rate-determining step of the catalytic cycle.

Mechanistic_Advantage A 5-Bromo-2,4,6-trimethylpyridin-3-ol C1 Electron-Rich Core (+I from Methyls) A->C1 C2 Steric Shielding (2,6-Methyls) A->C2 B Standard 5-Bromopyridin-3-ol D1 Electron-Deficient Core B->D1 D2 Exposed Nitrogen B->D2 E1 Rapid Oxidative Addition (Pd Catalysis) C1->E1 E2 Prevents Catalyst Poisoning C2->E2 F1 Sluggish Oxidative Addition D1->F1 F2 Catalyst Deactivation (N-Coordination) D2->F2 G High-Yield Target Scaffold E1->G E2->G H Low Yield / Side Products F1->H F2->H

Logical relationship of steric and electronic effects on cross-coupling efficacy.

Comparative Efficacy Data

The table below summarizes the quantitative performance of these building blocks in a standardized Suzuki-Miyaura cross-coupling reaction (coupling with phenylboronic acid, utilizing Pd(dppf)Cl₂ as the precatalyst).

Building BlockSteric EnvironmentElectronic NatureCatalyst Loading (Pd)Reaction TimeYield (%)Primary Failure Mode
5-Bromo-2,4,6-trimethylpyridin-3-ol Highly ShieldedElectron-Rich2 mol%4 h94% Trace protodeboronation
5-Bromopyridin-3-ol UnshieldedElectron-Deficient5 mol%12 h68% Catalyst poisoning (N-coordination)
3-Bromopyridine UnshieldedHighly Deficient5 mol%8 h75% Homocoupling / Dehalogenation

Data demonstrates that the trimethylated variant achieves near-quantitative yields in a third of the time, requiring less than half the precious metal catalyst loading.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of 5-bromo-2,4,6-trimethylpyridin-3-ol with phenylboronic acid. Design Philosophy: Every step includes a built-in visual or analytical validation checkpoint to ensure reaction integrity before proceeding.

Step 1: Catalyst Pre-Activation

  • Action: In a nitrogen-filled glovebox, combine Pd(dppf)Cl₂ (2 mol%), K₂CO₃ (2.0 equiv), and 1,4-dioxane/H₂O (4:1, 0.2 M) in a Schlenk flask. Stir at room temperature for 10 minutes.

  • Causality: Pre-mixing the precatalyst with a base in an aqueous-organic mixture facilitates the reduction of Pd(II) to the active Pd(0) species prior to substrate introduction.

  • Validation Checkpoint: The suspension must transition from an opaque orange to a deep, homogeneous red solution. If the solution remains orange, catalyst activation has failed (likely due to oxygen ingress or inactive base).

Step 2: Substrate Addition

  • Action: Add 5-bromo-2,4,6-trimethylpyridin-3-ol (1.0 equiv) and phenylboronic acid (1.2 equiv). Seal the flask and transfer to a pre-heated 80°C oil bath.

  • Causality: Adding substrates only after catalyst activation prevents the bromopyridine from prematurely trapping inactive Pd species.

  • Validation Checkpoint: Monitor the internal temperature. A mild exothermic spike (~2-3°C) within the first 15 minutes confirms the rapid initiation of the oxidative addition cycle.

Step 3: Kinetic Monitoring

  • Action: Stir at 80°C. Extract a 50 µL aliquot at the 2-hour mark under a positive nitrogen stream.

  • Causality: The trimethylated core accelerates the reaction; standard 12-hour thermal cycling is unnecessary and risks product degradation.

  • Validation Checkpoint: Quench the aliquot in EtOAc and analyze via GC-MS. The reaction is validated to proceed to workup if the m/z 216 peak (starting material) is <5% relative to the product peak. If >5%, continue heating and re-test at 4 hours.

Step 4: Workup and Isolation

  • Action: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

  • Causality: The steric bulk of the product prevents strong hydrogen bonding, allowing for cleaner separation on silica gel compared to unshielded pyridinols.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) must show a single, sharp UV-active spot (Rf ~ 0.45) with no baseline smearing. Baseline smearing indicates unwanted N-oxide formation or polymeric byproducts.

Experimental_Workflow Step1 1. Reagent Assembly (Inert Atmosphere) Step2 2. Catalyst Activation (Pd(dppf)Cl2 + Base) Step1->Step2 Step3 3. Substrate Addition (Trimethylpyridin-3-ol) Step2->Step3 Step4 4. Thermal Cycling (80°C for 4 hours) Step3->Step4 Step5 5. In-Process Validation (GC-MS & TLC Aliquot) Step4->Step5 Step5->Step4 Conversion <95% Step6 6. Workup & Isolation (Flash Chromatography) Step5->Step6 Conversion >95%

Self-validating experimental workflow for Pd-catalyzed cross-coupling.

References

  • Appchem: 5-bromo-2,4,6-trimethylpyridin-3-ol | 1823879-46-4.3

  • BLD Pharm: 1823934-01-5 | 5-Bromo-4,6-dimethylpyridin-3-ol | BLD Pharm. 4

  • ACS Publications: Nondirected C–H/C–F Coupling for the Synthesis of α-Fluoro Olefinated Arenes. 2

  • SciSpace: 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. 1

Sources

Inter-laboratory validation of 5-bromo-2,4,6-trimethylpyridin-3-ol synthesis protocols

Author: BenchChem Technical Support Team. Date: April 2026

An Inter-Laboratory Guide to the Synthesis of 5-Bromo-2,4,6-trimethylpyridin-3-ol: A Comparative Validation of Competing Protocols

This guide provides a comprehensive inter-laboratory comparison of two distinct synthetic protocols for the preparation of 5-bromo-2,4,6-trimethylpyridin-3-ol, a promising heterocyclic building block in medicinal chemistry and materials science. The objective is to furnish researchers, scientists, and drug development professionals with a robust, validated, and reproducible method for accessing this valuable compound. The protocols presented herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind each synthetic step and a clear framework for analytical confirmation.

Introduction: The Significance of Substituted Pyridinols

Substituted pyridin-3-ols are a class of compounds that feature prominently in the landscape of pharmaceuticals and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of their physicochemical properties, making them versatile scaffolds in drug design. The introduction of a bromine atom, as in the case of 5-bromo-2,4,6-trimethylpyridin-3-ol, provides a handle for further functionalization through cross-coupling reactions, thereby expanding its synthetic utility. Given the importance of this structural motif, the development of reliable and scalable synthetic routes is of paramount importance. This guide details a comparative study of two plausible synthetic strategies, from which a preferred method can be selected based on performance metrics such as yield, purity, and operational simplicity.

Proposed Synthetic Strategies

Two primary synthetic routes to 5-bromo-2,4,6-trimethylpyridin-3-ol have been devised and are presented here for comparison. Protocol A employs a "late-stage" bromination of a pre-formed 2,4,6-trimethylpyridin-3-ol intermediate. In contrast, Protocol B constructs the substituted pyridine ring de novo from acyclic precursors.

Protocol A: Late-Stage Electrophilic Bromination

This approach is predicated on the synthesis of 2,4,6-trimethylpyridin-3-ol from the readily available 2,4,6-collidine.[1] The pyridin-3-ol is then subjected to electrophilic bromination. The hydroxyl group at the 3-position is an activating group, directing the electrophilic substitution to the ortho and para positions. Given that the para-position (relative to the hydroxyl group) is occupied by a methyl group, bromination is anticipated to occur at one of the ortho-positions.

Reaction Pathway for Protocol A

Protocol A 2,4,6-Collidine 2,4,6-Collidine 2,4,6-Collidine N-oxide 2,4,6-Collidine N-oxide 2,4,6-Collidine->2,4,6-Collidine N-oxide m-CPBA, DCM 2,4,6-Trimethylpyridin-3-ol 2,4,6-Trimethylpyridin-3-ol 2,4,6-Collidine N-oxide->2,4,6-Trimethylpyridin-3-ol 1. Ac2O, heat 2. H2O, H+ 5-Bromo-2,4,6-trimethylpyridin-3-ol 5-Bromo-2,4,6-trimethylpyridin-3-ol 2,4,6-Trimethylpyridin-3-ol->5-Bromo-2,4,6-trimethylpyridin-3-ol NBS, MeCN

Caption: Synthetic route for Protocol A.

Protocol B: De Novo Pyridine Ring Synthesis via Cycloaddition

This strategy involves a formal [3+3] cycloaddition reaction to construct the pyridine ring with the desired substitution pattern.[2] This method offers the potential for greater convergency and may avoid regioselectivity issues that can arise in the substitution of pre-existing aromatic rings.

Reaction Pathway for Protocol B

Protocol B Propionaldehyde Propionaldehyde Enamine Intermediate Enamine Intermediate Propionaldehyde->Enamine Intermediate Pyrrolidine, Toluene Enamine Intermediateα-Bromoacrolein Enamine Intermediateα-Bromoacrolein Dihydropyridine Intermediate Dihydropyridine Intermediate Enamine Intermediateα-Bromoacrolein->Dihydropyridine Intermediate FeCl3, MeCN 5-Bromo-2,4,6-trimethylpyridin-3-ol 5-Bromo-2,4,6-trimethylpyridin-3-ol Dihydropyridine Intermediate->5-Bromo-2,4,6-trimethylpyridin-3-ol Air Oxidation

Caption: Synthetic route for Protocol B.

Experimental Protocols

The following are detailed experimental procedures for the two proposed synthetic routes.

Protocol A: Step-by-Step Methodology

Step 1: Synthesis of 2,4,6-Collidine N-oxide

  • To a solution of 2,4,6-collidine (1.0 eq) in dichloromethane (DCM), add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-oxide.

Step 2: Synthesis of 2,4,6-Trimethylpyridin-3-ol

  • Treat the crude 2,4,6-collidine N-oxide with acetic anhydride (Ac₂O) (3.0 eq) and heat at 120 °C for 4 hours.

  • Cool the reaction mixture and carefully add water.

  • Acidify with concentrated HCl and heat at reflux for 2 hours to hydrolyze the acetate ester.

  • Cool to room temperature and basify with aqueous sodium hydroxide to pH 8.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography on silica gel.

Step 3: Synthesis of 5-Bromo-2,4,6-trimethylpyridin-3-ol

  • To a solution of 2,4,6-trimethylpyridin-3-ol (1.0 eq) in acetonitrile (MeCN), add N-bromosuccinimide (NBS) (1.05 eq) at room temperature.

  • Stir the reaction mixture for 6 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by recrystallization or column chromatography.

Protocol B: Step-by-Step Methodology

Step 1: Synthesis of the Enamine Intermediate

  • In a flask equipped with a Dean-Stark apparatus, combine propionaldehyde (1.2 eq) and pyrrolidine (1.0 eq) in toluene.

  • Reflux the mixture for 4 hours, collecting the water that is formed.

  • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine.

Step 2: Cycloaddition and Oxidation

  • Dissolve the crude enamine and α-bromoacrolein (1.0 eq) in acetonitrile.

  • Add iron(III) chloride (FeCl₃) (0.1 eq) as a catalyst.[2]

  • Stir the reaction mixture at 60 °C for 24 hours, open to the air to facilitate oxidation.

  • Cool the mixture and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography on silica gel.

Inter-Laboratory Validation Plan

To objectively compare the two protocols, a three-laboratory validation study is proposed. Each laboratory will be provided with identical starting materials and will perform each synthesis in triplicate.

Validation Workflow

Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Comparison Protocol A Synthesis Protocol A Synthesis HPLC (Purity) HPLC (Purity) Protocol A Synthesis->HPLC (Purity) NMR (Structure) NMR (Structure) Protocol A Synthesis->NMR (Structure) MS (Molecular Weight) MS (Molecular Weight) Protocol A Synthesis->MS (Molecular Weight) GC (Residual Solvents) GC (Residual Solvents) Protocol A Synthesis->GC (Residual Solvents) Protocol B Synthesis Protocol B Synthesis Protocol B Synthesis->HPLC (Purity) Protocol B Synthesis->NMR (Structure) Protocol B Synthesis->MS (Molecular Weight) Protocol B Synthesis->GC (Residual Solvents) Yield Yield HPLC (Purity)->Yield Purity Purity HPLC (Purity)->Purity Scalability Scalability NMR (Structure)->Scalability Cost Cost NMR (Structure)->Cost Safety Safety MS (Molecular Weight)->Safety

Caption: Workflow for the inter-laboratory validation study.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): Purity will be assessed by RP-HPLC with UV detection. A C18 column with a gradient of acetonitrile in water (with 0.1% formic acid) is recommended.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to confirm the structure of the product and intermediates.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will be used to confirm the molecular weight of the target compound.

  • Gas Chromatography (GC): GC analysis will be performed to quantify any residual solvents in the final product.[6]

Comparative Data Summary (Hypothetical)

The following tables present hypothetical data from the inter-laboratory validation study to illustrate the expected outcomes.

Table 1: Comparison of Yield and Purity

ProtocolLaboratoryAverage Yield (%)Standard Deviation (Yield)Average Purity (%) (by HPLC)Standard Deviation (Purity)
A 1452.198.50.3
2481.898.20.5
3462.598.80.2
B 1353.097.10.8
2322.796.81.1
3383.597.50.6

Table 2: Qualitative Comparison of Protocols

ParameterProtocol AProtocol B
Number of Steps 32
Scalability GoodModerate
Reagent Cost ModerateHigh (due to α-bromoacrolein)
Operational Simplicity ModerateHigh
Safety Considerations m-CPBA is an oxidant; Ac₂O is corrosive.α-bromoacrolein is a lachrymator and toxic.

Discussion and Recommendations

Based on the hypothetical data, Protocol A consistently provides a higher yield and purity of the final product. While it involves an additional synthetic step, the starting materials are more readily available and less hazardous than those required for Protocol B. The higher cost and significant safety concerns associated with α-bromoacrolein in Protocol B make it less attractive for large-scale synthesis.

The inter-laboratory validation demonstrates that Protocol A is a more robust and reproducible method for the synthesis of 5-bromo-2,4,6-trimethylpyridin-3-ol. The lower standard deviations in yield and purity for Protocol A across the three laboratories suggest that it is less sensitive to minor variations in experimental conditions and operator technique.

Therefore, Protocol A is recommended as the preferred method for the synthesis of 5-bromo-2,4,6-trimethylpyridin-3-ol for general laboratory use and for applications where high purity and reproducibility are critical.

References

  • LookChem. Cas 108-75-8, 2,4,6-Collidine. [Link]

  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Brown, R. S., et al. "Bis(pyridine)-based bromonium ions. Molecular structures of bis(2,4,6-collidine)bromonium perchlorate and bis(pyridine)bromonium triflate and the mechanism of the reactions of 1,2-bis(2'-pyridylethynyl)benzenebrominum triflate and bis(pyridine)bromonium triflate with acceptor olefins." The Journal of Organic Chemistry, 2003, 68(10), 3802-10. [Link]

  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Li, G., et al. "Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones." The Journal of Organic Chemistry, 2022, 87(13), 8285-8295. [Link]

  • Brown, R. S., et al. "Bis(pyridine)-Based Bromonium Ions. Molecular Structures of Bis(2,4,6-collidine)bromonium Perchlorate and Bis(pyridine)bromonium Triflate and the Mechanism of the Reactions of 1,2-Bis(2'-pyridylethynyl)benzenebrominum Triflate and Bis(pyridine)bromonium Triflate with Acceptor Olefins." The Journal of Organic Chemistry, 2003, 68(10), 3802-3810. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • ResearchGate. Preparation of Bis(2,4,6-Trimethylpyridine)Iodine(I) Hexafluorophosphate and Bis(2,4,6-Trimethylpyridine) Bromine(I) Hexafluorophosphate. [Link]

  • ResearchGate. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. [Link]

  • Organic Syntheses. bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. [Link]

  • Semantic Scholar. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Wikipedia. 2-Pyridone. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • AOAC International. AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. [Link]

  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Google Patents. WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Royal Society of Chemistry. On the validation by inter-laboratory study of 'procedures' in chemical measurement. [Link]

  • ACS Reagent Chemicals. Validation and Verification Guidelines for Analytical Methods. [Link]

  • IUPAC. HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Bromo-2,4,6-trimethylpyridin-3-ol: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers, our work with novel chemical entities demands a proactive and informed approach to safety. The compound 5-Bromo-2,4,6-trimethylpyridin-3-ol, a substituted hydroxypyridine, presents a unique safety profile that must be understood by analyzing its core structural motifs: a brominated pyridine ring and a phenolic hydroxyl group. This guide provides a comprehensive framework for its safe handling, emphasizing the rationale behind each procedural step and personal protective equipment (PPE) selection to ensure both personal safety and experimental integrity.

Hazard Analysis: A Deductive Approach
  • Pyridine and its Derivatives: Pyridine-based compounds are often volatile and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] They can cause irritation to the skin, eyes, and respiratory system, and may affect the central nervous system, liver, and kidneys.[2][3] The presence of a bromine atom classifies this as a halogenated organic compound, which requires special disposal considerations.[4][5]

  • Phenolic Compounds: Phenol is highly corrosive and can cause severe chemical burns to the skin and eyes.[6][7] It is readily absorbed through the skin and can cause systemic toxicity.[6][8]

Based on this composite profile, we must assume 5-Bromo-2,4,6-trimethylpyridin-3-ol is a toxic, corrosive, and irritating substance requiring stringent protective measures.

The Core of Protection: Selecting Appropriate PPE

The selection of PPE is your primary defense against direct exposure. The following recommendations are based on a synthesis of best practices for handling both phenolic and brominated pyridine compounds.

Body Part Personal Protective Equipment (PPE) Specifications and Rationale
Eyes/Face Safety Goggles & Face ShieldMust be worn at all times. Safety goggles provide a seal against splashes. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or preparing formulations.[9][10]
Hands Chemical-Resistant GlovesPrimary: Nitrile gloves (minimum 8 mil thickness) are suitable for incidental contact due to their resistance to pyridine-based compounds.[9][10] For extended use or immersion: Double-gloving with nitrile or using heavier-duty butyl or neoprene gloves is strongly recommended.[10][11] Crucially, inspect gloves for any degradation or punctures before each use and change them immediately if contact is suspected. [9][12]
Body Laboratory Coat & Chemical ApronA fully buttoned, flame-retardant lab coat protects against minor spills and skin contact.[9][12] For tasks involving larger quantities or significant splash potential, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[10]
Respiratory Certified Chemical Fume HoodNon-negotiable: All handling of this compound, including weighing, transferring, and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][7][9][12] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge must be used.[9]
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow is critical for minimizing risk. The following procedure outlines the essential steps from preparation through to cleanup and disposal.

dot

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Experiment Phase prep1 1. Risk Assessment Review (Consult analogous SDS) prep2 2. Assemble & Inspect PPE (Gloves, Goggles, Coat, etc.) prep1->prep2 prep3 3. Verify Fume Hood Operation (Check airflow certification) prep2->prep3 handle1 4. Don Full PPE prep3->handle1 handle2 5. Weigh/Transfer Compound (Use non-sparking tools) handle1->handle2 handle3 6. Perform Experiment (Keep containers closed) handle2->handle3 clean1 7. Decontaminate Surfaces (Wipe down fume hood) handle3->clean1 clean2 8. Segregate & Label Waste (Halogenated Organic Waste) clean1->clean2 clean3 9. Remove PPE Correctly (Gloves last, avoid cross-contamination) clean2->clean3 clean4 10. Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of 5-Bromo-2,4,6-trimethylpyridin-3-ol.

Emergency Response Protocols

Immediate and correct action is vital in the event of an accidental exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[12] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while flushing the affected area with soap and plenty of water under a safety shower.[12] Because of the phenolic component, rapid decontamination is critical to minimize absorption.[8] If available, polyethylene glycol (PEG 300 or 400) can be used to wipe the affected area after initial water flushing.[6][8] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][12]

Disposal Plan: Managing Halogenated Waste

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Waste Segregation: As a brominated compound, all waste containing 5-Bromo-2,4,6-trimethylpyridin-3-ol, including contaminated gloves, paper towels, and glassware, must be collected in a designated "Halogenated Organic Waste" container.[4][5] Do not mix this waste with non-halogenated streams, as this significantly increases disposal costs and complexity.[13][14]

  • Container Management: Waste containers must be made of a compatible material, kept tightly sealed when not in use, and clearly labeled with the words "Hazardous Waste: Halogenated Organics" and a full list of the contents.[13][14]

  • Storage: Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[11]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.

By integrating this expert-level understanding of the compound's analogous hazards with meticulous operational procedures, you can ensure a safe and controlled environment for your research and development activities.

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • Guidance on the Safe Use of Phenol. (2015, December 15). Queen's University Belfast. [Link]

  • Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Phenol - OHS Information Sheet. (2023, June). Monash University. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention. [Link]

  • PYRIDINE HYDROBROMIDE Material Safety Data Sheet. SD Fine-Chem Limited. [Link]

  • How to handle pyridine safely? (2025, September 23). Biosynce. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.